molecular formula C14H11BrO2 B13822398 2-Bromo-6-methyl-3-phenylbenzoic acid

2-Bromo-6-methyl-3-phenylbenzoic acid

Cat. No.: B13822398
M. Wt: 291.14 g/mol
InChI Key: BAWIVRNJIOQEDC-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-3-phenylbenzoic acid is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-methyl-3-phenylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methyl-3-phenylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

2-bromo-6-methyl-3-phenylbenzoic acid

InChI

InChI=1S/C14H11BrO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

BAWIVRNJIOQEDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structure, Synthesis, and Reactivity of 2-Bromo-6-methyl-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development increasingly rely on complex, sterically hindered biaryl scaffolds, molecules like 2-bromo-6-methyl-3-phenylbenzoic acid have emerged as critical synthetic intermediates. This whitepaper provides an in-depth analysis of its structural properties, validated synthetic pathways, and downstream reactivity. Designed for application scientists and process chemists, this guide bridges theoretical physicochemical profiling with highly optimized, self-validating bench protocols.

Structural & Physicochemical Profiling

The core scaffold is a highly functionalized derivative of benzoic acid[1]. The presence of substituents at the 2- (bromo) and 6- (methyl) positions creates severe steric hindrance around the carboxylic acid at the 1-position. This steric bulk forces the carboxylate group out of coplanarity with the central benzene ring. While this orthogonal conformation disrupts resonance, it significantly increases the acidity of the proton (lowering the pKa) compared to unsubstituted benzoic acid.

Furthermore, the phenyl ring at the 3-position establishes a biaryl axis, adding substantial lipophilicity and rendering the bromine atom at C2 highly shielded. Handling of such halogenated benzoic acids requires standard laboratory precautions, as they are known skin and eye irritants.

Quantitative Physicochemical Data

To facilitate experimental planning, the predicted and extrapolated properties of the target molecule—based on its closest characterized analog, 2-bromo-6-methylbenzoic acid[2]—are summarized below.

PropertyValueRationale / Source
Molecular Formula C₁₄H₁₁BrO₂Derived from molecular structure
Molecular Weight 291.14 g/mol Calculated exact mass
Hydrogen Bond Donors 1Carboxylic acid (-OH)
Hydrogen Bond Acceptors 2Carboxylic acid oxygens (-C=O, -OH)
Predicted Melting Point 140–160 °CExtrapolated from 2-bromo-6-methylbenzoic acid (108-112 °C), adjusted for the added phenyl group
Steric Profile Highly HinderedOrtho-substituents at C2 (Br) and C6 (CH₃)

Strategic Synthesis: The Sandmeyer Approach

Synthesizing highly substituted aryl bromides requires absolute regiocontrol. Direct electrophilic bromination of 6-methyl-3-phenylbenzoic acid often yields mixed isomers due to competing directing effects. Therefore, the most reliable, self-validating protocol utilizes a Sandmeyer reaction starting from the corresponding aniline derivative. This method is well-established for analogous compounds like 2-amino-3-bromobenzoic acid[3].

Synthesis SM 2-Amino-6-methyl- 3-phenylbenzoic acid Diaz Diazotization (NaNO2, HBr, 0-5°C) SM->Diaz Inter Diazonium Salt Intermediate Diaz->Inter -H2O Sand Sandmeyer Reaction (CuBr, HBr, 60°C) Inter->Sand Target 2-Bromo-6-methyl- 3-phenylbenzoic acid Sand->Target -N2

Fig 1: Sandmeyer synthesis workflow for 2-bromo-6-methyl-3-phenylbenzoic acid.

Protocol 1: Step-by-Step Sandmeyer Bromination

Objective: Regiospecific conversion of 2-amino-6-methyl-3-phenylbenzoic acid to the target aryl bromide.

  • Diazotization: Suspend 10.0 mmol of 2-amino-6-methyl-3-phenylbenzoic acid in 15 mL of 48% aqueous HBr. Cool the mixture to 0–5 °C using an ice-salt bath.

    • Causality: The strong acid environment ensures complete protonation, while strict temperature control prevents the premature thermal decomposition of the highly unstable diazonium intermediate into a phenolic byproduct.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (11.0 mmol) in 5 mL of cold water dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. Stir for an additional 30 minutes.

  • Bromination Preparation: In a separate flask, prepare a solution of copper(I) bromide (12.0 mmol) in 10 mL of 48% HBr and heat to 60 °C.

    • Causality: Cu(I) acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical, which rapidly abstracts a bromine atom. Using HBr as the solvent prevents halide scrambling (which would inevitably occur if HCl were used).

  • Coupling: Transfer the cold diazonium solution dropwise into the heated CuBr solution.

    • Causality: Dropwise addition keeps the steady-state concentration of the diazonium species low. This suppresses unwanted bimolecular side reactions such as homocoupling (yielding a biphenyl dimer).

  • Workup: Once nitrogen evolution ceases, cool the mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.

Advanced Reactivity & Downstream Functionalization

The synthetic value of 2-bromo-6-methyl-3-phenylbenzoic acid lies in its orthogonal reactivity. The carboxylic acid can be selectively engaged in amide couplings or esterifications, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-couplings. However, the extreme steric bulk surrounding the C2-bromine necessitates specialized catalytic systems.

Reactivity Core 2-Bromo-6-methyl- 3-phenylbenzoic acid COOH Carboxylic Acid Reactivity Core->COOH Bromo Aryl Bromide Reactivity Core->Bromo Amide Amide Coupling (HATU, Amines) COOH->Amide Ester Esterification (SOCl2, ROH) COOH->Ester Suzuki Suzuki Coupling (Pd-cat, Ar-B(OH)2) Bromo->Suzuki Buchwald Buchwald-Hartwig (Pd-cat, Amines) Bromo->Buchwald

Fig 2: Divergent reactivity map for the functionalization of the core scaffold.

Protocol 2: Buchwald-Hartwig Amination of the Sterically Hindered Aryl Bromide

Objective: Coupling of the target molecule with a primary amine to form an N-aryl anthranilic acid derivative.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-bromo-6-methyl-3-phenylbenzoic acid (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous Cs₂CO₃ (2.5 mmol).

    • Causality: XPhos is explicitly chosen over standard phosphines (like PPh₃) because its bulky, electron-rich dicyclohexylphosphino-biphenyl structure accelerates the reductive elimination step. In sterically congested ortho-substituted systems, reductive elimination is the rate-limiting bottleneck; failing to accelerate it leads to catalyst resting-state decomposition.

  • Reaction: Add 5 mL of anhydrous 1,4-dioxane. Seal the tube, remove it from the glovebox, and heat to 100 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and palladium black.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate + 1% acetic acid).

    • Causality: The addition of 1% acetic acid to the eluent suppresses the ionization of the carboxylic acid on the silica gel. This prevents severe band tailing and ensures a sharp elution profile for the final product.

Conclusion

2-Bromo-6-methyl-3-phenylbenzoic acid is a highly specialized, sterically encumbered building block. By understanding the causal relationships between its structural hindrance and its reactivity—specifically the necessity for robust Sandmeyer protocols and bulky dialkylbiaryl phosphine ligands—researchers can effectively leverage this scaffold in the synthesis of complex pharmaceuticals and advanced materials.

References

  • 2-Bromo-6-methylbenzoic acid | C8H7BrO2 | CID 2735589 , PubChem - NIH,[Link]

  • Benzoic acid , Wikipedia,[Link]

Sources

Sterically hindered biaryl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Engineering Sterically Hindered Biaryl Benzoic Acids

Subtitle: A Senior Scientist’s Guide to Synthesis, Atropisomeric Stability, and Therapeutic Application

Executive Summary

represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in HIV integrase inhibitors, angiotensin II receptor blockers (ARBs), and metalloprotease inhibitors. The core technical challenge—and opportunity—lies in their atropisomerism . The restricted rotation around the biaryl axis, induced by bulky ortho-substituents, creates axial chirality.

For the drug developer, this presents a binary choice: engineer the molecule to rotate freely (Class 1, achiral) or lock it completely (Class 3, stable atropisomer). This guide details the thermodynamic principles, advanced Suzuki-Miyaura protocols, and resolution strategies required to master this scaffold.

Part 1: The Physics of Atropisomerism

To design a viable drug candidate, one must

Technical Guide: 3-Phenyl-Substituted o-Toluic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthetic Methodologies, and Pharmacological Utility[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-phenyl-2-methylbenzoic acid (3-phenyl-o-toluic acid) and its substituted analogs. These biaryl systems represent a privileged scaffold in medicinal chemistry due to their unique steric properties. Unlike planar biaryls, the proximity of the ortho-methyl group (C2), the carboxylic acid (C1), and the phenyl ring (C3) induces significant torsional strain, leading to restricted rotation and potential atropisomerism. This guide details the synthetic strategies required to overcome this steric hindrance and explores the scaffold's utility in drug development.

Part 1: Structural Significance & Atropisomerism[2]

The defining feature of 3-phenyl-substituted o-toluic acid is the 1,2,3-contiguous substitution pattern on the benzene core.

1.1 The "Molecular Sandwich" Effect

In a standard biaryl system, rotation around the C-C bond is relatively free. However, in this scaffold, the central methyl group acts as a steric wedge.

  • Steric Clash: The C2-Methyl group clashes with the ortho-hydrogens (or substituents) of the C3-Phenyl ring.

  • Electronic Repulsion: The C1-Carboxylate adds further bulk and electronic repulsion, forcing the phenyl ring out of plane.

1.2 Atropisomeric Potential

Depending on the size of substituents on the C3-phenyl ring, these analogs can exhibit axial chirality .[1]

  • Class 1 (Rapid Rotation): Unsubstituted phenyl ring. Rotation is hindered but occurs at room temperature.

  • Class 2/3 (Stable Atropisomers): If the C3-phenyl ring carries ortho-substituents (e.g., -OMe, -Cl), the rotational energy barrier (

    
    ) can exceed 20-30 kcal/mol, allowing for the isolation of stable enantiomers (atropisomers). This is critical for binding affinity in protein pockets where a specific "twist" is required.
    
Part 2: Synthetic Architectures

Synthesizing sterically congested biaryls is non-trivial. Standard palladium-catalyzed protocols often fail due to the inability of the catalyst to undergo oxidative addition or transmetalation in crowded environments.

2.1 The Challenge of Ortho-Ortho Coupling

The primary synthetic route is the Suzuki-Miyaura Cross-Coupling . However, the reaction between 3-bromo-2-methylbenzoic acid and phenylboronic acid is sluggish using standard ligands (e.g.,


) because the bulky methyl group shields the halide.
2.2 The Solution: Buchwald Ligands & NHC Complexes

To facilitate this coupling, electron-rich, bulky phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are required.

  • SPhos / XPhos: These ligands promote oxidative addition into hindered aryl halides and facilitate reductive elimination.

  • Pd-PEPPSI: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are highly effective for these "tetra-ortho-substituted" type environments.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 3-phenyl-2-methylbenzoic acid via Suzuki-Miyaura Coupling. Target Scale: 5.0 mmol.

3.1 Reagents & Materials
ReagentEquiv.[2][3]AmountFunction
3-Bromo-2-methylbenzoic acid 1.01.08 gSubstrate (Electrophile)
Phenylboronic acid 1.50.92 gCoupling Partner (Nucleophile)
Pd(OAc)₂ 0.0222 mgCatalyst Precursor
SPhos 0.0482 mgLigand (Steric facilitator)
K₃PO₄ (Tribasic) 3.03.18 gBase (Activator)
Toluene / Water 10:122 mLSolvent System
3.2 Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a dry Schlenk tube, charge Pd(OAc)₂ and SPhos.

    • Add anhydrous Toluene (5 mL) and stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a deep red/brown, indicating active

      
       generation.
      
  • Reaction Assembly:

    • To the catalyst mixture, add the aryl halide (3-bromo-2-methylbenzoic acid), phenylboronic acid, and finely ground K₃PO₄.

    • Add the remaining Toluene (15 mL) and degassed Water (2 mL).

    • Note: The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.

  • Thermal Activation:

    • Seal the vessel and heat to 100°C (reflux) with vigorous stirring (1000 rpm).

    • Time: 12–18 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes + 1% AcOH). Look for the disappearance of the starting bromide (

      
      ) and appearance of the blue-fluorescent biaryl product (
      
      
      
      ).
  • Work-up & Purification:

    • Cool to room temperature.[4] Acidify carefully with 1M HCl to pH 2 (to protonate the carboxylate).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallization from EtOH/Water is preferred over column chromatography to remove traces of phosphine oxide.

  • Validation (NMR Diagnostics):

    • ¹H NMR (DMSO-d₆): Look for the methyl singlet. In the starting material, it appears around

      
       2.45 ppm. In the biaryl product, the ring current of the new phenyl group often shields this methyl, shifting it slightly upfield or broadening it.
      
    • Absence of Br: Confirm full conversion by checking the aromatic region; the specific splitting pattern of the 1,2,3-substituted ring should be distinct (doublet-triplet-doublet pattern).

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the catalytic cycle specific to this hindered substrate.

G cluster_0 Steric Challenge Target 3-Phenyl-o-toluic Acid (Target) SM1 3-Bromo-2-methylbenzoic acid (Electrophile) Cycle Catalytic Cycle (Steric Barrier) SM1->Cycle Oxidative Addition (Rate Limiting) SM2 Phenylboronic Acid (Nucleophile) SM2->Cycle Transmetalation (Base Activated) Cat Pd(OAc)2 + SPhos (Active Catalyst) Cat->Cycle Ligand Exchange Cycle->Target Reductive Elimination

Caption: Synthetic pathway utilizing SPhos-Pd catalysis to overcome the steric energy barrier of the ortho-methyl group during oxidative addition.

Part 5: Pharmacological & Functional Applications
5.1 Angiotensin Receptor Blockers (Sartans)

While commercial sartans (like Telmisartan) typically utilize a 4'-methylbiphenyl core, the 3-phenyl-o-toluic acid scaffold serves as a critical "isostere" for structure-activity relationship (SAR) studies. Moving the phenyl ring to the 3-position alters the vector of the lipophilic tail, potentially improving metabolic stability by blocking the benzylic oxidation of the methyl group.

5.2 NSAID Analogs

This scaffold mimics the structure of Fenbufen and other biphenyl-acetic acid NSAIDs.[5] The rigid twist induced by the methyl group can increase selectivity for COX-2 over COX-1 by fitting more snugly into the larger hydrophobic pocket of the COX-2 enzyme.

5.3 Liquid Crystals

The 3-phenyl-o-toluic acid core is used in the synthesis of bent-core (banana-shaped) liquid crystals. The non-linear geometry (approx. 120° bond angle) combined with the steric twist prevents efficient packing, which is essential for forming nematic phases with unique optical properties.

References
  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6][7][8] Accounts of Chemical Research. Link

  • Clayden, J., et al. (2009). Atropisomerism in Drug Discovery. Nature Chemistry. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. Link

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link

Sources

Navigating Axial Chirality: A Technical Guide to Atropisomerism in 2,6-Disubstituted Biaryl Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "flatland" of medicinal chemistry is evolving into three-dimensional space. Atropisomerism—axial chirality resulting from restricted rotation around a single bond—presents both a formidable challenge and a powerful design opportunity. This guide focuses specifically on 2,6-disubstituted biaryl acids , a privileged scaffold where the carboxylic acid moiety not only influences solubility and target binding but serves as a critical handle for optical resolution and atroposelective functionalization.

This whitepaper provides a rigorous technical framework for identifying, synthesizing, and stabilizing these axially chiral systems, moving beyond basic definitions to actionable experimental protocols.

Part 1: Mechanistic Underpinnings & The Ortho-Effect

The Physics of Restricted Rotation

Atropisomerism in biaryl systems arises when the steric bulk of substituents at the ortho positions (2, 2', 6, 6') creates a rotational energy barrier (


) high enough to prevent interconversion between conformers on a relevant timescale.[1]

For 2,6-disubstituted biaryl acids , the carboxylic acid group at the ortho position plays a dual role:

  • Steric Bulk: It contributes physical volume to the rotational barrier.

  • Electronic/H-Bonding: Unlike simple alkyl groups, the carboxylic acid can form intramolecular hydrogen bonds (e.g., with an adjacent methoxy or carbonyl), effectively "locking" a conformation or, conversely, lowering the barrier via transition state stabilization.

The Energy Landscape & LaPlante Classification

For drug development, the stability of the axis dictates the regulatory strategy. We utilize the LaPlante Classification System to categorize these molecules based on their half-life (


) of racemization at physiological temperature (37°C).
  • Class 1 (Unstable):

    
     seconds. Treated as a single achiral species.
    
  • Class 2 (Intermediate):

    
     between minutes and 4.5 years. The Danger Zone.  These are too stable to equilibrate quickly but too unstable to shelf as single enantiomers.
    
  • Class 3 (Stable):

    
     years (
    
    
    
    kcal/mol). Developable as single enantiomers.
Visualization: The Classification Decision Tree

The following diagram outlines the decision logic for medicinal chemists encountering a new biaryl acid scaffold.

AtropisomerDecision Start New 2,6-Disubstituted Biaryl Acid Scaffold Calc Calculate Rotational Barrier (DFT / QM) Start->Calc BarrierCheck Barrier Height (kcal/mol)? Calc->BarrierCheck Class1 Class 1 (< 20 kcal/mol) Rapidly Interconverting BarrierCheck->Class1 < 20 Class2 Class 2 (20-30 kcal/mol) Intermediate Stability BarrierCheck->Class2 20 - 30 Class3 Class 3 (> 30 kcal/mol) Stable Atropisomer BarrierCheck->Class3 > 30 Action1 Develop as Achiral (Single Peak on HPLC) Class1->Action1 Action2 Risk: Racemization in vivo Strategy: Rigidify or Destabilize Class2->Action2 Action3 Develop as Single Enantiomer (Chiral Separation Required) Class3->Action3

Caption: Decision matrix based on LaPlante classification for biaryl drug candidates.

Part 2: Synthesis & Resolution Strategies

The "Acid Advantage": Classical Resolution

While modern catalysis is powerful, the presence of a carboxylic acid allows for Diastereomeric Salt Formation , a robust and scalable technique often superior to chromatography for early-phase scale-up.

  • Mechanism: The racemic biaryl acid reacts with an enantiopure amine (e.g.,

    
    -(-)-1-Phenylethylamine, Quinine, Cinchonidine).
    
  • Selectivity: The resulting diastereomeric salts possess different solubilities. One precipitates, leaving the other in the mother liquor.

  • Liberation: Acidification regenerates the enantiopure biaryl acid.

Atroposelective Suzuki-Miyaura Coupling

For de novo synthesis, palladium-catalyzed cross-coupling is the gold standard. The challenge with 2,6-disubstituted systems is the immense steric hindrance at the reaction center.

  • Ligand Choice: Electron-rich, bulky biaryl phosphines are essential. SPhos , XPhos , and specifically sRuPhos (sulfonated RuPhos) have shown high efficacy for hindered substrates.

  • Catalytic Cycle: The rate-determining step is often the transmetalation or the reductive elimination. The ligand must be bulky enough to induce chirality but flexible enough to allow the coupling partners to approach.

Part 3: Experimental Protocols

Protocol A: Determination of Rotational Energy Barrier ( )

Objective: To experimentally determine if a lead compound is Class 2 (risk) or Class 3 (stable).

Materials:

  • Chiral HPLC column (e.g., Chiralpak IA/IB or OD-H).

  • Heating block or column oven.

  • Racemic standard of the analyte.

Workflow:

  • Isolation: Isolate a single enantiomer (or an enriched fraction, >80% ee) using preparative chiral HPLC.

  • Incubation: Dissolve the enantiomer in a high-boiling, non-reactive solvent (e.g., Diglyme, Toluene, or DMSO-d6 for NMR). Prepare 5 aliquots.

  • Thermal Stress: Heat aliquots at fixed temperatures (e.g., 60°C, 80°C, 100°C) for varying time intervals (

    
    ).
    
  • Quenching: Rapidly cool samples to 0°C to "freeze" the rotation.

  • Analysis: Analyze via chiral HPLC to measure the decay of enantiomeric excess (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ) to get the rate constant
      
      
      .
    • Use the Eyring Equation to solve for

      
      :
      
      
      
      
Protocol B: Salt Resolution of a 2,6-Disubstituted Biaryl Acid

Objective: To separate enantiomers of a 2,6-dimethoxy-biphenyl-2-carboxylic acid derivative without chromatography.

Reagents:

  • Racemic Biaryl Acid (1.0 eq)

  • Chiral Amine:

    
    -(-)-1-Phenylethylamine (0.5 - 1.0 eq)
    
  • Solvent: Ethanol/Water or Acetone (screening required)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the racemic acid in boiling Ethanol (minimum volume).

  • Amine Addition: Add 10 mmol of

    
    -(-)-1-Phenylethylamine dropwise. The solution should remain clear at boiling.
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. Do not disturb.

  • Filtration: Filter the crystals. This is Salt A (enriched in one diastereomer). The filtrate contains Salt B .

  • Recrystallization: Recrystallize Salt A from Ethanol until constant melting point and optical rotation are achieved.

  • Liberation: Suspend the purified salt in EtOAc and wash with 1M HCl. The chiral amine goes into the aqueous layer (as ammonium salt); the free chiral acid remains in the organic layer.

  • Drying: Dry organic layer over MgSO₄ and concentrate to yield the Enantiopure Acid.

Part 4: Data Presentation

Impact of Substituents on Rotational Barriers

The following table summarizes the approximate rotational energy barriers for biphenyl-2-carboxylic acid derivatives. Note how the 6-substituent drastically alters stability.

Structure Type2-Position6-Position2'-Position6'-PositionApprox

(kcal/mol)
LaPlante Class
Biphenyl Acid -COOH-H-H-H~ 12 - 15Class 1 (Unstable)
Substituted Acid -COOH-OMe-H-H~ 18 - 20Class 1/2
Disubstituted -COOH-NO₂-OMe-H~ 24 - 26Class 2 (Intermediate)
Tetra-ortho -COOH-Me-Me-Me> 30Class 3 (Stable)
BINOL-type -OHRing Fusion-OHRing Fusion~ 35 - 38Class 3 (Stable)

Note: Values are approximate and solvent-dependent. The "buttressing effect" of adjacent groups (3,3') can further increase these barriers.

Visualization: Synthesis & Resolution Workflow

This diagram illustrates the parallel pathways for accessing enantiopure biaryl acids.

SynthesisWorkflow ArylHalide Aryl Halide (2,6-Substituted) SuzukiRac Standard Suzuki (Pd(PPh3)4) ArylHalide->SuzukiRac SuzukiAsym Atroposelective Suzuki (Pd + sRuPhos) ArylHalide->SuzukiAsym BoronicAcid Boronic Acid (Ortho-Substituted) BoronicAcid->SuzukiRac BoronicAcid->SuzukiAsym Racemate Racemic Biaryl Acid SuzukiRac->Racemate SaltRes Salt Resolution (Chiral Amine) Racemate->SaltRes PureIso Enantiopure Biaryl Acid SaltRes->PureIso Acidification SuzukiAsym->PureIso >90% ee

Caption: Dual pathways for accessing enantiopure 2,6-disubstituted biaryl acids.

References

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery: A Classification System." ChemMedChem.

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition.

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie.

  • Smyth, J. E., et al. (2015). "Resolution of a chiral amine and recovery of unwanted enantiomer." Reaction Chemistry & Engineering.

  • Tsuzuki, S., et al. (2019). "Torsional Energy Barriers of Biaryls." Journal of Chemical Information and Modeling.

Sources

Strategic Sourcing Guide: 2-Bromo-6-methyl-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the procurement, synthesis strategy, and quality validation for 2-bromo-6-methyl-3-phenylbenzoic acid .

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Sourcing Managers

Executive Summary: The "Hidden" Intermediate

2-bromo-6-methyl-3-phenylbenzoic acid is not a standard catalog commodity. Unlike its parent compound, 2-bromo-6-methylbenzoic acid (CAS 90259-31-7), this specific trisubstituted biaryl scaffold is typically a custom synthesis target .

For drug development professionals, this molecule represents a "high-value scaffold"—its steric congestion (2,6-disubstitution) forces the carboxylate group out of planarity, creating unique binding vectors for targets like MCL-1 , Bcl-2 , or Kinase Allosteric Pockets .

This guide provides the roadmap for procuring this compound, evaluating custom synthesis proposals, and validating the material upon receipt.

Chemical Intelligence & Structural Analysis

Physiochemical Profile[1]
  • Target Structure: 2-bromo-6-methyl-3-phenylbenzoic acid

  • Core Challenge: Steric crowding. The C1-Carboxyl is flanked by a bulky Bromine (C2) and Methyl (C6).

  • Key Reactivity: The C2-Bromine is a "loaded spring." It is highly reactive for further cross-coupling but is also prone to debromination during the synthesis of the C3-phenyl bond if not managed correctly.

The "Make vs. Buy" Decision Matrix

Since this is not an off-the-shelf item, you are effectively buying a process.

Vendor CategoryRecommended ForProsCons
Tier 1 CROs (WuXi, Pharmaron)>100g Scale-upGuaranteed delivery, robust QA.High setup cost, slower for <1g.
Boutique BB Specialists (Combi-Blocks, Enamine)1g - 10g DiscoveryOften have "near-neighbors" in stock; fast custom synthesis.Limited process optimization data.
Catalog Aggregators (MolPort, Ambinter)ScoutingCan sometimes find "dead stock" from old libraries.High risk of "ghost inventory" (lead time > 12 weeks).

Technical Synthesis Strategy (Vendor Evaluation)

When soliciting bids from CROs, you must evaluate their proposed synthetic route. A poor route leads to regioisomeric impurities that are difficult to separate.

The "Trap" Route (Avoid this)
  • Route: Direct bromination of 2-methyl-5-phenylbenzoic acid.

  • Flaw: Electronic directing effects are ambiguous. The methyl group directs ortho/para, and the phenyl group directs ortho/para. You will get a mixture of 2-bromo, 4-bromo, and 6-bromo isomers. Reject proposals using this route without rigorous purification proof.

The "Gold Standard" Route (Recommended)

The most reliable synthesis constructs the biaryl bond before final decoration or uses a highly selective directing group.

Step 1: Start with 2-amino-6-methylbenzoic acid . Step 2: Selective bromination (easier to control on aniline). Step 3: Sandmeyer reaction (convert Amino


 Iodo/Bromo).
Step 4:  Selective Suzuki Coupling. Crucial Step: Coupling a phenylboronic acid at C3 while preserving the C2-Bromine requires precise catalyst control (e.g., using Pd(PPh3)4 at low temp, exploiting the steric difference between C2 and C3).

SynthesisStrategy cluster_legend Route Evaluation Start Precursor: 2-bromo-6-methylbenzoic acid RouteA Route A: Direct C-H Arylation Start->RouteA Attempted C3 Func. RouteB Route B: Selective Suzuki (on 2,3-dibromo analog) Start->RouteB Iodination/Bromination Product Target: 2-bromo-6-methyl- 3-phenylbenzoic acid RouteA->Product Low Yield RouteB->Product Pd(0), Ph-B(OH)2 Selective Coupling Impurity Risk: Des-bromo impurity (Over-reaction) RouteB->Impurity Excess Heat/Cat.

Figure 1: Evaluation of synthetic pathways. Route B (Sequential Halogenation & Coupling) is preferred over direct functionalization to ensure regiochemical integrity.

Quality Control & Validation Protocol

Upon receipt of the shipment, do not rely solely on the Vendor COA. This scaffold is prone to regio-misassignment .

The Self-Validating Workflow
  • H-NMR Check:

    • Look for the methyl singlet.[1]

    • Critical: Verify the aromatic region integration. You expect 5 protons for the phenyl ring and 1 proton for the central benzene ring (H4/H5 are substituted? No, C1, C2, C3, C6 are subbed. C4 and C5 are H).

    • Correction: The central ring has substituents at 1(COOH), 2(Br), 3(Ph), 6(Me). Therefore, positions 4 and 5 are protons. You should see two doublets (or an AB quartet) for the central ring protons, showing ortho coupling (J ~8 Hz).

    • Red Flag: If you see two singlets, the phenyl might be at C4 (para-substitution pattern).

  • NOESY / HMBC (The "Truth" Test):

    • Run a NOESY spectrum.

    • Requirement: You must see a NOE correlation between the C6-Methyl and one of the central ring protons (H5).

    • You must also see a correlation between the C3-Phenyl (ortho protons) and the other central ring proton (H4).

    • If the Methyl shows NOE to both aromatic protons, the structure is wrong (Methyl likely at C5).

Analytical Specification Table
TestSpecificationRationale
Appearance Off-white to pale yellow solidDark color indicates oxidation of trace anilines/phenols.
HPLC Purity > 97.0% (AUC)Impurities likely possess similar biological activity (regioisomers).
1H-NMR Conforms to structureMust confirm 1,2,3,6-substitution pattern via splitting (d, d).
LC-MS [M-H]- = 303/305 (Br pattern)Confirm Bromine presence (1:1 isotopic ratio).
Residual Pd < 20 ppmCritical if used in biological assays (Pd mimics toxicity).

Recommended Vendor Shortlist

Based on capability with sterically hindered biaryls:

  • Enamine (Kiev/USA): Excellent for "REAL" space analogs. They likely have the building blocks (2-bromo-6-methylbenzoic acid) in multi-kg stock.

  • Combi-Blocks (USA): specialized in brominated benzoic acids. Best for speed (1-2 weeks custom synthesis).

  • WuXi AppTec (China): Best for scaling to >100g. Requires detailed tech pack.

References

  • National Institutes of Health (PubChem). 2-Bromo-6-methylbenzoic acid (CID 2735589). Available at: [Link]

  • Organic Syntheses. Synthesis of Unsymmetrical Biaryls using Modified Suzuki Coupling. (General procedure for hindered biaryls). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-6-methyl-3-phenylbenzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of a Key Building Block

Polysubstituted biaryl carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The strategic placement of substituents on the biaryl scaffold allows for the fine-tuning of molecular properties, influencing everything from biological activity to material characteristics. The target molecule, 2-bromo-6-methyl-3-phenylbenzoic acid, represents a valuable building block, incorporating a handle for further functionalization (the bromine atom), and a sterically demanding substitution pattern that can impart unique conformational constraints. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the construction of the requisite carbon-carbon bond in such systems, offering high functional group tolerance and generally mild reaction conditions.[1][2]

This application note provides a detailed, field-proven guide for the synthesis of 2-bromo-6-methyl-3-phenylbenzoic acid, leveraging the power of palladium-catalyzed Suzuki-Miyaura coupling. The protocols and insights provided herein are designed to empower researchers to confidently and efficiently synthesize this and related complex biaryl compounds.

The Mechanistic Heart of the Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] The catalytic cycle is a well-orchestrated sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. For sterically hindered substrates, such as our target, this step can be rate-limiting.[3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating this transfer.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with sterically demanding substrates.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_oxadd cluster_trans Pd0 Pd(0)Ln OxAdd Oxidative Addition ArylBr Ar-Br (2,3-dibromo-6-methylbenzoic acid) PdII_complex Ar-Pd(II)Ln-Br OxAdd->PdII_complex Transmetalation Transmetalation Base Base (e.g., K₃PO₄) AteComplex [Ph-B(OH)₃]⁻ Base->AteComplex activates DiarylPd Ar-Pd(II)Ln-Ph Transmetalation->DiarylPd BoronicAcid Ph-B(OH)₂ BoronicAcid->AteComplex RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 regenerates catalyst Product Ar-Ph (Target Molecule) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-bromo-6-methyl-3-phenylbenzoic acid

This protocol outlines a representative procedure for the selective Suzuki-Miyaura coupling of 2,3-dibromo-6-methylbenzoic acid with phenylboronic acid. The starting material is chosen to allow for selective coupling at the more sterically accessible 3-position.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
2,3-dibromo-6-methylbenzoic acid309.941.0310 mgStarting aryl halide.
Phenylboronic acid121.931.2146 mgCoupling partner. A slight excess is used.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 (2 mol%)18.3 mgPalladium pre-catalyst.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.04 (4 mol%)16.4 mgBulky, electron-rich ligand to promote coupling of hindered substrates.
Potassium Phosphate (K₃PO₄)212.273.0637 mgAnhydrous base.
1,4-Dioxane--10 mLAnhydrous solvent.
Water--1 mLCo-solvent.
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2,3-dibromo-6-methylbenzoic acid (310 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).

    • In a separate vial, weigh out Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Addition of Solvent and Catalyst:

    • To the Schlenk flask containing the solids, add anhydrous 1,4-dioxane (10 mL) and water (1 mL) via syringe.

    • Add the pre-weighed catalyst and ligand to the reaction mixture under a positive pressure of inert gas.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction Execution:

    • Immerse the Schlenk flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. This protonates the carboxylic acid product, making it soluble in the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.[4]

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The use of a bulky and electron-rich biarylphosphine ligand like SPhos is crucial for coupling sterically hindered substrates.[5] These ligands promote both the oxidative addition and the reductive elimination steps, which can be challenging for ortho-substituted aryl halides.

  • Base and Solvent System: Potassium phosphate is an effective base for Suzuki couplings, particularly for substrates bearing sensitive functional groups.[3] The dioxane/water solvent system is a common and effective medium for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.[1]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

  • Acidic Work-up: The carboxylic acid product will be deprotonated by the basic reaction conditions, rendering it water-soluble. Acidification is necessary to protonate the carboxylate, allowing for its extraction into an organic solvent.[5]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inefficient oxidative addition due to steric hindrance. Catalyst deactivation. Poor quality of reagents.Increase reaction temperature. Screen other bulky ligands (e.g., XPhos, RuPhos). Ensure all reagents are anhydrous and the reaction is thoroughly degassed.[3]
Protodehalogenation The bromo-substituent is replaced by a hydrogen atom. This can be promoted by certain bases or protic solvents.Use a strictly anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure the use of anhydrous aprotic solvents. Avoid alcohols.[5]
Homocoupling Coupling of two phenylboronic acid molecules.Use a slight excess, but not a large excess, of the boronic acid. Slower addition of the boronic acid can sometimes mitigate this side reaction.
Difficulty in Purification Residual palladium catalyst. Closely related impurities.Filter the crude reaction mixture through a pad of celite before work-up to remove the palladium catalyst.[4] Optimize column chromatography conditions or consider recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Quality (Anhydrous solvents, fresh boronic acid) Start->Check_Reagents Check_Inert Ensure Rigorous Inert Atmosphere (Proper degassing, positive pressure) Check_Reagents->Check_Inert Screen_Ligands Screen Alternative Ligands (e.g., XPhos, RuPhos) Check_Inert->Screen_Ligands Increase_Temp Increase Reaction Temperature Screen_Ligands->Increase_Temp Check_Side_Products Analyze Byproducts (LC-MS, NMR) Increase_Temp->Check_Side_Products Protodehalogenation Protodehalogenation Observed? Check_Side_Products->Protodehalogenation Homocoupling Homocoupling Observed? Check_Side_Products->Homocoupling Protodehalogenation->Homocoupling No Optimize_Base Use Anhydrous K₃PO₄ or Cs₂CO₃ Avoid protic solvents Protodehalogenation->Optimize_Base Yes Optimize_Stoichiometry Adjust Boronic Acid Stoichiometry (e.g., 1.1 equivalents) Homocoupling->Optimize_Stoichiometry Yes Purification_Issues Purification Challenges Celite_Filter Filter through Celite to Remove Pd Catalyst Purification_Issues->Celite_Filter Optimize_Chroma Optimize Chromatography (Solvent system, gradient) Celite_Filter->Optimize_Chroma Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides

[1]

Executive Summary & Strategic Importance

In drug discovery, the "magic methyl" effect—where adding a single methyl group significantly boosts potency or metabolic stability—often leads chemists to sterically congested scaffolds. However, synthesizing these tetra-ortho-substituted biaryls or hindered N-aryl species remains a notorious bottleneck. Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) fail here because the steric bulk inhibits the critical steps of transmetallation and reductive elimination.

This guide provides a validated, high-success workflow for coupling sterically hindered aryl bromides. It moves beyond "trial-and-error" screening by utilizing Next-Generation Precatalysts (Pd-NHC and Pd-Dialkylbiarylphosphine) that are purpose-built to turn steric bulk from a liability into a kinetic driver.

Mechanistic Insight: The "Steric Bulk" Paradox

To troubleshoot failed reactions, one must understand why they fail. In hindered couplings, the rate-limiting step shifts.

  • Oxidative Addition: Usually fast for aryl bromides, even hindered ones.

  • Transmetallation (Suzuki) / Amine Binding (Buchwald): Severely Retarded. The incoming nucleophile (boronate or amine) cannot access the Pd center due to the "umbrella" of the aryl halides.

  • Reductive Elimination: Accelerated. Surprisingly, once the intermediate is formed, steric bulk helps squeeze out the product to relieve strain.

The Solution: We must use ligands with high Percent Buried Volume (%V_bur) . These ligands (e.g., IPent, XPhos) are so bulky that they force the Palladium into a highly reactive, mono-ligated L-Pd(0) state, preventing the formation of unreactive resting states.

Visualization: The Hindered Catalytic Cycle

Gcluster_legendKey FactorPd0Active Species[L-Pd(0)]OxAddOxidative Addition(Ar-Br adds to Pd)Pd0->OxAdd + Ar-BrComplex1Intermediate I[L-Pd(II)(Ar)(Br)]OxAdd->Complex1TransMetTransmetallation / Binding(Rate Limiting Step)Complex1->TransMet + Nucleophile(Blocked by Sterics)Complex2Intermediate II[L-Pd(II)(Ar)(Nu)]TransMet->Complex2RedElimReductive Elimination(Steric Relief)Complex2->RedElimRedElim->Pd0 Regenerate CatalystProductHindered Product(Ar-Nu)RedElim->ProductTextBulky Ligands (IPent, XPhos)stabilize the mono-ligated Pd(0)and force open the Transmetallation window.

Caption: The catalytic cycle for hindered substrates. Reductive elimination is fast, but Transmetallation (Red) is the bottleneck requiring specialized ligands.

Catalyst Selection Matrix

Do not reach for Pd2(dba)3. Use defined precatalysts to ensure a 1:1 Pd:Ligand ratio and rapid initiation.

Substrate ClassRecommended Catalyst SystemLigand ClassWhy?
Tetra-ortho Biaryls (Suzuki)Pd-PEPPSI-IPent NHC (N-Heterocyclic Carbene)The extreme bulk of the IPent ligand creates a flexible pocket that accommodates four ortho substituents.
Tri-ortho Biaryls (Suzuki)XPhos Pd G4 DialkylbiarylphosphineXPhos is the "gold standard" for general steric hindrance; G4 precatalyst ensures activation at low temp.
Hindered Secondary Amines (Buchwald)RuPhos Pd G4 DialkylbiarylphosphineRuPhos prevents β-hydride elimination and binds bulky amines effectively.
Hindered Primary Amines (Buchwald)Pd-PEPPSI-IPent or BrettPhos Pd G4 NHC / PhosphineHighly active systems required to prevent catalyst poisoning by the amine.

Protocol A: Suzuki-Miyaura Coupling of Tetra-Ortho Biaryls

Target: Synthesis of 2,2',6,6'-substituted biaryls (e.g., coupling 2,6-dimethylbromobenzene with 2,6-dimethylphenylboronic acid).

Materials
  • Catalyst: Pd-PEPPSI-IPent (Sigma-Aldrich #732117)

  • Base: Potassium tert-butoxide (KOt-Bu) or Potassium Hydroxide (KOH)

  • Solvent: 1,4-Dioxane (anhydrous) or t-BuOH

  • Additive: 4Å Molecular Sieves (Optional but recommended for boronic acids)

Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial (screw-cap with PTFE septum) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the following to the vial:

    • Aryl Bromide (1.0 equiv)[1][2]

    • Boronic Acid (2.0 equiv) — Note: Excess is crucial due to protodeboronation.

    • Pd-PEPPSI-IPent (5.0 mol%) — Do not skimp on loading for tetra-ortho cases.

    • KOt-Bu (3.0 equiv)

  • Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.25 M (relative to the bromide).

    • Expert Tip: If using t-BuOH, ensure it is melted (m.p. 25°C) before addition.

  • Degassing: Sparge the mixture with Argon for 5 minutes (subsurface needle).

  • Reaction: Seal the vial and heat to 80 °C for 24 hours with vigorous stirring (1000 rpm).

    • Note: The reaction mixture often turns dark brown/black; this is normal for PEPPSI systems and does not indicate decomposition.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of Hindered Amines

Target: Coupling a hindered aryl bromide (e.g., mesityl bromide) with a secondary amine.

Materials
  • Catalyst: RuPhos Pd G4 (Sigma-Aldrich #763403)

  • Base: Sodium tert-butoxide (NaOt-Bu)[1][3]

  • Solvent: THF (Tetrahydrofuran), anhydrous[1]

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.

  • Charge Reagents:

    • If solid: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), NaOt-Bu (1.4 equiv), and RuPhos Pd G4 (2.0 mol%).

    • If liquid: Add liquids after the solvent step.

  • Solvent & Liquids: Add anhydrous THF (0.2 M). Add liquid amine/bromide via syringe now.

  • Activation: Unlike older catalysts, G4 precatalysts activate immediately upon heating.

  • Reaction: Heat to 65 °C (oil bath) or 80 °C if extremely hindered. Monitor by LCMS after 2 hours.

    • Checkpoint: If conversion is <10% after 2 hours, increase temp to 100 °C and switch solvent to Toluene.

  • Workup: Dilute with ether, wash with water, dry over MgSO4.

Optimization Workflow (Decision Tree)

When the standard protocol fails, use this logic flow to troubleshoot.

OptimizationStartReaction Failed(<10% Yield)Check1Is Starting Material (SM)consumed?Start->Check1DehalProduct is De-halogenated Ar-H?Check1->DehalYesCheck2Did the catalyst activate?Check1->Check2No (SM Intact)ProtodeborBoronic Acid degraded?Dehal->ProtodeborNoSol2Solution:Lower TempUse RuPhos (prevents beta-elim)Dehal->Sol2Yes (Reduction)Sol1Solution:Switch to Anhydrous DioxaneUse MIDA BoronatesProtodebor->Sol1YesSol3Solution:Switch to PEPPSI-IPentIncrease Temp to 100°CCheck2->Sol3Yes (Black ppt)Sol4Solution:Check O2 levels (degas better)Add 1 equiv free ligandCheck2->Sol4No (Solution Clear)

Caption: Troubleshooting logic. "SM Intact" usually means oxidative addition failed or catalyst died. "De-halogenation" means Transmetallation failed.

References

  • Organ, M. G., et al. (2009).[4] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[4][5] Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). Third-Generation Buchwald Precatalysts: Highly Active and Versatile Systems for Cross-Coupling. Chemical Science.[6]

  • MilliporeSigma. (2023). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich Application Guides.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[7][6][8][9][10][11][12] Chemical Reviews.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie.[4]

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Hindered Ortho-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Complex Biaryl Construction, and Late-Stage Functionalization

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation[1]. However, the synthesis of ortho-substituted biaryls bearing ester functionalities (such as benzoates) presents a complex multivariate optimization problem. Researchers frequently encounter three competing failure modes: severe steric hindrance stalling the catalytic cycle, competitive protodeboronation of the boronic acid, and undesired saponification (hydrolysis) of the benzoate ester under standard basic conditions[2][3].

This application note provides a field-proven, causality-driven framework for optimizing these challenging couplings. By synergizing advanced ligand design (e.g., Buchwald dialkylbiarylphosphines or N-heterocyclic carbenes) with anhydrous, organic-soluble bases, this guide establishes a robust protocol for high-yielding, chemoselective biaryl benzoate synthesis.

Mechanistic Challenges & Causality in Optimization

To design a successful protocol, one must move beyond empirical screening and address the fundamental organometallic causality governing the reaction.

Overcoming Steric Hindrance in the Catalytic Cycle

The generation of di-ortho or tetra-ortho-substituted biaryls requires the palladium catalyst to navigate extreme steric bulk during two critical phases: oxidative addition and reductive elimination [4].

  • The Solution: Utilizing bulky, electron-rich ligands such as SPhos, XPhos, or NHC precursors (e.g., PEPPSI-IPr or [(NHC)Pd(OAc)2])[5]. The strong

    
    -donating character of these ligands enriches the electron density of the Pd(0) center, facilitating the oxidative addition of the sterically encumbered aryl halide[3]. Concurrently, the immense steric bulk of the ligand forces the two aryl groups on the Pd(II) intermediate into close proximity, drastically accelerating the rate-limiting reductive elimination step[3][5].
    
Mitigating Benzoate Ester Hydrolysis

Standard Suzuki-Miyaura protocols rely on aqueous inorganic bases (e.g.,


, 

) to form the highly reactive alkoxo-palladium species required for transmetalation. However, these conditions rapidly hydrolyze ortho-substituted benzoates into their corresponding carboxylic acids, destroying the target molecule[2][6].
  • The Solution: Transitioning to strictly anhydrous conditions using mild, non-nucleophilic bases. Potassium phosphate (

    
    ) or cesium carbonate (
    
    
    
    ) suspended in anhydrous toluene or anisole drastically reduces saponification[7]. For homogeneous, rapid kinetics, the use of potassium trimethylsilanolate (TMSOK) is highly recommended; it acts as an organic-soluble oxygen nucleophile that activates the boron species without hydrolyzing the ester[8].
Suppressing Protodeboronation

Ortho-substituted arylboronic acids are highly susceptible to protodeboronation (cleavage of the C–B bond to yield the des-boronated arene), especially at elevated temperatures[3].

  • The Solution: Utilizing boronic acid pinacol (Bpin) or neopentyl glycol esters in conjunction with anhydrous bases, or employing a slow-addition strategy of the boron reagent to maintain a low steady-state concentration, thereby outcompeting the degradation pathway[7][8].

Mechanistic Pathway Visualization

The following diagram illustrates the optimized catalytic cycle, highlighting where traditional methods fail (red nodes) and how the optimized parameters rescue the reaction.

MechanisticCycle Pd0 Pd(0)L Active Catalyst (Electron-rich L) OA Oxidative Addition (Accelerated by σ-donation) Pd0->OA + Ortho-Halo Benzoate PdII Ar-Pd(II)-X Intermediate OA->PdII TM Transmetalation (Anhydrous Base Activation) PdII->TM + Ar'-B(OH)2 + Anhydrous Base Hydrolysis Failure Mode: Ester Hydrolysis (Prevented by TMSOK/K3PO4) PdII->Hydrolysis PdII_Ar Ar-Pd(II)-Ar' Intermediate TM->PdII_Ar Proto Failure Mode: Protodeboronation (Prevented by slow addition) TM->Proto RE Reductive Elimination (Forced by steric bulk of L) PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ortho-Substituted Biaryl Benzoate RE->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting optimized pathways vs. failure modes.

Quantitative Condition Screening

The table below summarizes the causality of condition selection using the coupling of methyl 2-bromobenzoate and 2,6-dimethylphenylboronic acid as a benchmark for severe steric hindrance.

Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Failure Mode / Observation

(5 mol%)

(aq)
Toluene/EtOH/H₂O80< 5%Complete ester hydrolysis; unreacted halide.

/ PPh₃

(anhyd)
Toluene10012%Stalled at oxidative addition (steric block).

/ SPhos

(anhyd)
Toluene10078%Good conversion; minor protodeboronation.
PEPPSI-IPr (3 mol%)

(anhyd)
Anisole 110 92% Optimal. No hydrolysis, rapid conversion [7].

/ XPhos
TMSOK (anhyd) THF 65 95% Optimal. Homogeneous, rapid (< 2h) reaction [8].

Self-Validating Experimental Protocol

This protocol utilizes an anhydrous, homogeneous system designed to prevent ester hydrolysis while driving the coupling of sterically hindered substrates. It incorporates in-process controls (IPC) to ensure self-validation.

Materials & Reagents
  • Electrophile: Methyl 2-bromobenzoate (1.0 equiv, 1.0 mmol)

  • Nucleophile: 2-Methylphenylboronic acid pinacol ester (1.5 equiv, 1.5 mmol)

  • Catalyst:

    
     (2.0 mol%) and XPhos (4.0 mol%) OR PEPPSI-IPr (3.0 mol%)
    
  • Base: Potassium trimethylsilanolate (TMSOK) (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous THF (Degassed via freeze-pump-thaw or sparged with Argon for 30 min)

  • Internal Standard: Dodecane (0.5 mmol) for GC-MS tracking.

Step-by-Step Workflow

Step 1: Glovebox / Schlenk Line Setup

  • Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar.

  • Under an argon atmosphere, charge the tube with

    
     (4.5 mg, 0.02 mmol), XPhos (19.0 mg, 0.04 mmol), and the boronic ester (327 mg, 1.5 mmol).
    
  • Causality Note: Pre-mixing the Pd source and the Buchwald ligand allows for the rapid in-situ generation of the active

    
     species.
    

Step 2: Reagent Addition

  • Add anhydrous, degassed THF (4.0 mL) to the Schlenk tube. Stir for 5 minutes until the catalyst mixture is homogeneous.

  • Add methyl 2-bromobenzoate (215 mg, 1.0 mmol) and dodecane (85 mg, 0.5 mmol, internal standard) via a micro-syringe.

  • Finally, add TMSOK (256 mg, 2.0 mmol) in one portion.

  • Causality Note: TMSOK is highly hygroscopic. It must be added last to prevent ambient moisture absorption, which would lead to the formation of KOH and subsequent ester hydrolysis[8].

Step 3: Reaction & In-Process Control (IPC)

  • Seal the tube and heat to 65 °C in a pre-equilibrated oil bath.

  • Self-Validation (IPC): At

    
     and 
    
    
    
    , withdraw a 10 µL aliquot under argon. Dilute with 1 mL of EtOAc, filter through a short plug of silica to remove catalyst/salts, and analyze via GC-MS.
  • Compare the ratio of the product peak to the dodecane internal standard. The reaction is complete when the electrophile is consumed (>95% conversion). Homogeneous TMSOK reactions typically finish within 2 hours[8].

Step 4: Quench & Workup

  • Cool the reaction to room temperature.

  • Quench the reaction by filtering the mixture through a pad of Celite to remove palladium black and insoluble silanolate byproducts[7]. Wash the pad with EtOAc (3 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

ProtocolWorkflow Setup 1. Inert Setup Argon Atmosphere Catalyst 2. Catalyst Prep Pd(OAc)2 + XPhos in THF Setup->Catalyst Reagents 3. Substrate & Base Add Benzoate, Bpin, TMSOK Catalyst->Reagents Heat 4. Reaction 65°C, 2 Hours Reagents->Heat IPC 5. IPC Validation GC-MS via Dodecane Std. Heat->IPC Workup 6. Workup Celite Filtration & FCC IPC->Workup

Figure 2: Step-by-step experimental workflow with integrated in-process controls.

Conclusion

The successful Suzuki-Miyaura cross-coupling of ortho-substituted benzoates requires a strict departure from traditional aqueous basic conditions. By employing highly active, sterically demanding ligands (XPhos, PEPPSI-IPr) to force reductive elimination, and utilizing anhydrous, organic-soluble bases (TMSOK,


) to prevent ester saponification, researchers can achieve near-quantitative yields of complex, sterically hindered biaryl architectures.

References

  • [2] Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology / Elsevier. Available at:[Link]

  • [1] Efficient Synthesis of Unprotected C-5-Aryl/Heteroaryl-2'-deoxyuridine via a Suzuki-Miyaura Reaction in Aqueous Media. MDPI. Available at: [Link]

  • [4] Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. NIH/PMC. Available at:[Link]

  • [7] Supporting information for Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. The Royal Society of Chemistry. Available at: [Link]

  • [6] Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Ester. Semantic Scholar. Available at:[Link]

  • [8] Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH/PMC. Available at:[Link]

  • [3] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH/PMC. Available at:[Link]

  • [5] [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation. NIH/PMC. Available at: [Link]

Sources

Application Note: Preparation of Biaryl Carboxylic Acid Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Relevance

Biaryl carboxylic acids are privileged pharmacophores and foundational building blocks in modern drug discovery. They form the core structural motif of numerous active pharmaceutical ingredients (APIs), most notably the "sartan" class of Angiotensin II Type 1 Receptor (AT1R) blockers (e.g., Losartan, Valsartan)[1]. Beyond cardiovascular indications, this scaffold is heavily utilized in the development of G-protein coupled receptor 43 (GPR43) agonists for metabolic disorders[2] and anti-inflammatory Urolithin-C derivatives[3][4].

The carboxylic acid moiety is critical for biological activity; it frequently acts as a bioisostere for endogenous acidic groups, forming key electrostatic interactions with target proteins.

Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein Activation AT1R->Gq Sartan Sartan Drug (Biaryl Acid Derivative) Sartan->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Vasoconstriction Vasoconstriction & Hypertension IP3->Vasoconstriction

Fig 1. Angiotensin II Type 1 Receptor (AT1R) signaling pathway blocked by sartan derivatives.

Mechanistic Rationale & Experimental Causality

Causality of Reagent Selection:
  • Protecting Group Strategy: Utilizing a methyl ester (e.g., methyl 2-bromobenzoate) prevents the free carboxylic acid from competitively binding to the Palladium center, which can stall the catalytic cycle[1].

  • Catalyst & Ligand (Pd(OAc)₂ / SPhos): Palladium(II) acetate combined with SPhos (a bulky, electron-rich Buchwald ligand) is highly effective. The electron-rich nature of SPhos accelerates the oxidative addition of the Pd(0) species into challenging C-Halogen bonds, while its steric bulk promotes the final reductive elimination step to form the biaryl bond[5].

  • Base & Solvent (K₃PO₄ in Dioxane/H₂O): A mild inorganic base like K₃PO₄ is strictly required to activate the arylboronic acid into a reactive boronate complex, enabling transmetalation[5]. A biphasic solvent system (1,4-dioxane/water, 4:1) is chosen because it simultaneously dissolves the organic substrates and the inorganic base, ensuring a homogeneous reaction interface[5].

Experimental Workflow

Workflow Step1 1. Reagent Preparation Aryl Halide + Boronic Acid Step2 2. Catalyst Activation Pd(II) to Pd(0) Step1->Step2 Step3 3. Cross-Coupling Oxidative Addition & Transmetalation Step2->Step3 Step4 4. Reductive Elimination C-C Bond Formation Step3->Step4 Step5 5. Workup & Hydrolysis Ester Cleavage (KOH/MeOH) Step4->Step5 Step6 6. Isolation Acidification & Recrystallization Step5->Step6

Fig 2. Logical workflow of Pd-catalyzed biaryl carboxylic acid synthesis.

Detailed Protocol: Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid

This protocol outlines the synthesis of 4'-methylbiphenyl-2-carboxylic acid, a critical intermediate for Losartan[1].

Self-Validating System Design: This protocol is structured with mandatory analytical checkpoints. Proceeding to Step 2 (Hydrolysis) without LC-MS confirmation of Step 1 completion will result in an inseparable mixture of the starting benzoic acid and the product biaryl acid upon final acidification.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert Argon atmosphere, add methyl 2-bromobenzoate (1.0 eq, 10.0 mmol), 4-methylphenylboronic acid (1.2 eq, 12.0 mmol), Pd(OAc)₂ (2 mol%, 0.2 mmol), SPhos (4 mol%, 0.4 mmol), and K₃PO₄ (2.0 eq, 20.0 mmol)[5].

  • Degassing & Solvation: Seal the flask with a septum and purge with Argon for 15 minutes. Inject 50 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe[5].

  • Execution: Heat the reaction mixture to 100 °C with vigorous magnetic stirring[5].

  • Validation Checkpoint: After 4 hours, sample the reaction. Analyze via LC-MS or TLC (Hexane:EtOAc 8:2). Do not proceed until the methyl 2-bromobenzoate peak is completely absent.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester intermediate[5].

Step 2: Saponification & Isolation
  • Hydrolysis: Dissolve the crude methyl 4'-methylbiphenyl-2-carboxylate in 30 mL of methanol. Add 0.5N KOH in methanol (3.0 eq) and 10 mL of water[1].

  • Execution: Reflux the mixture at 70 °C for 5 hours[1].

  • Solvent Removal & Extraction: Remove the methanol under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with diethyl ether (20 mL) to extract any non-polar organic impurities (e.g., homocoupled boronic acid byproducts).

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify with 2N HCl until the pH reaches 2-3. A dense white precipitate of the biaryl carboxylic acid will form[3][4].

  • Purification: Collect the precipitate via vacuum filtration. Recrystallize the solid using an ethyl acetate/hexane (1:4) solvent system to obtain the pure 4'-methylbiphenyl-2-carboxylic acid[3][4].

Quantitative Data Presentation

The following table summarizes validated reaction conditions and yields for various biaryl carboxylic acid intermediates across different drug discovery campaigns.

Substrate (Aryl Halide)Coupling Partner (Boronic Acid)Catalyst SystemBase / SolventTemp / TimeYieldRef
4-Fluorobenzoic acid Phenylboronic acidPd(OAc)₂ (2 mol%) / SPhosK₃PO₄ / Dioxane:H₂O (4:1)100 °C, 4h85-92%[5]
Methyl 4-iodobenzoate 2-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH90 °C, 12h88%[2]
2-Bromo-1-iodo-4-methoxybenzene 2-Formylphenylboronic acidPdCl₂(PPh₃)₂ (5 mol%)K₂CO₃ / THF:H₂ORT, 16h70%[3]
Methyl 4'-methylbiphenyl-2-carboxylate Saponification StepNoneKOH / MeOH:H₂OReflux, 5h>95%[1]

References

  • [5] Benchchem. "Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid".5

  • [6] Benchchem. "Application Notes and Protocols: Preparation of Biaryl Carboxylic Acid Intermediates". 6

  • [2] Google Patents. "US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists". 2

  • [3] Preprints.org. "Synthesis and Therapeutic Potential of Urolithin-C on Oxidative Stress Induced Tissue Damage". 3

  • [4] Dovepress.com. "Urolithin-C suppresses Inflammation by blocking NF-kB Signaling Pathway | JIR". 4

  • [1] Googleapis.com (Patent US5608075). "Losartan Polymorphs & Preparation of 4'-methylbiphenyl-2-carboxylic acid". 1

Sources

Application Note: Strategic Amidation of Sterically Congested 2-Bromo-6-methyl-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: The functionalization of 2-bromo-6-methyl-3-phenylbenzoic acid presents a classic but formidable challenge in organic synthesis: steric inhibition of resonance and nucleophilic attack .[1]

The 2,6-disubstitution pattern (Bromine and Methyl) creates a "clamp" around the carboxyl carbon, forcing the carbonyl group out of planarity with the aromatic ring. Furthermore, the 3-phenyl ring exerts a "buttressing effect," pushing the adjacent 2-bromo group closer to the reaction center, thereby exacerbating the steric wall. Standard coupling reagents (e.g., EDC/NHS, DCC) often fail here because the activated ester intermediate is too bulky to be approached by the amine nucleophile.

The Solution: To overcome this thermodynamic and kinetic barrier, this guide presents two high-probability protocols:

  • Method A (The "Gold Standard"): Activation via HATU , which utilizes the HOAt moiety to accelerate coupling through a less hindered transition state.[1]

  • Method B (The "Power" Method): Conversion to the Acid Chloride (via Ghosez’s Reagent or Oxalyl Chloride), creating a highly electrophilic, planar species that is less sensitive to steric blocking.[1]

Key Insight – Atropisomerism: Researchers must be aware that amidation of this scaffold with bulky amines (e.g., ortho-substituted anilines) will likely generate atropisomers (axial chirality) due to restricted rotation around the C(aryl)–C(carbonyl) bond.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on your specific amine partner.

AmidationWorkflow Start Substrate: 2-bromo-6-methyl-3-phenylbenzoic acid AmineCheck Analyze Amine Partner Start->AmineCheck aliphatic Primary/Secondary Aliphatic Amine (Non-hindered) AmineCheck->aliphatic High Nucleophilicity aniline Aniline or Bulky Secondary Amine AmineCheck->aniline Low Nucleophilicity HATU_Route Protocol A: HATU / HOAt / DIPEA aliphatic->HATU_Route AcidCl_Route Protocol B: Acid Chloride Activation aniline->AcidCl_Route Purification Purification: Flash Column or Chiral HPLC (Check for Atropisomers) HATU_Route->Purification Ghosez Option B1: Ghosez's Reagent (Acid Sensitive Groups) AcidCl_Route->Ghosez Oxalyl Option B2: Oxalyl Chloride (Robust Substrates) AcidCl_Route->Oxalyl Ghosez->Purification Oxalyl->Purification

Figure 1: Strategic decision tree for selecting the optimal amidation pathway based on amine nucleophilicity and steric demand.

Experimental Protocols

Protocol A: HATU-Mediated Coupling

Best For: Aliphatic amines, moderate scales (mg to grams), and substrates with acid-sensitive protecting groups.[1] Mechanism: HATU generates an O-acyl(7-azabenzotriazole) active ester.[1] The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates amine attack, crucial for overcoming the 2,6-steric block [1].

Reagents:

  • Substrate: 2-bromo-6-methyl-3-phenylbenzoic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried flask with the benzoic acid substrate and anhydrous DMF. Add DIPEA and stir for 5 minutes.

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange.[1] Stir at Room Temperature (RT) for 30 minutes .

    • Note: Unlike standard couplings where amine is added immediately, this "pre-activation" time is vital to fully form the active ester in this hindered system.

  • Amine Addition: Add the amine (1.2 equiv) dropwise.[1]

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LC-MS.[1] If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup: Dilute with EtOAc. Wash with 10% LiCl (aq) x2 (to remove DMF), then sat.[1] NaHCO₃, then Brine.[1][2] Dry over Na₂SO₄.[1][2]

Protocol B: Acid Chloride Activation (The "Power" Route)

Best For: Weak nucleophiles (anilines), very bulky amines, or when HATU fails. Mechanism: Converts the hindered acid into a planar, highly electrophilic acid chloride.[1]

Option B1: Ghosez's Reagent (Neutral Conditions)

Why: Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) forms acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl₂ [2].

  • Dissolve acid (1.0 equiv) in dry DCM.[1]

  • Add Ghosez’s Reagent (1.2 – 1.5 equiv) at 0°C. Stir for 1–2 hours at RT.

  • Validation: Take a small aliquot, quench with MeOH, and check LC-MS for the methyl ester to confirm acid chloride formation.[1]

  • Add the amine (1.5 equiv) and DIPEA (2.0 equiv).[1] Stir 2–12 hours.

Option B2: Oxalyl Chloride (Scalable/Robust)
  • Dissolve acid (1.0 equiv) in dry DCM.[1]

  • Add catalytic DMF (2–3 drops).[1]

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours (gas evolution must cease).

  • Critical Step: Concentrate in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh DCM before adding the amine/base mixture.

Analytical Data & Validation

Expected NMR Signatures

Successful functionalization is best monitored by 1H NMR shifts, specifically the 6-Methyl group, which is sensitive to the electronic change from -COOH to -CONR.

Proton EnvironmentSubstrate (Acid) Shift (ppm)Product (Amide) Shift (ppm)Diagnostic Note
-COOH / -NH ~11.0 - 13.0 (Broad)~6.0 - 8.5 (Broad)Disappearance of acid proton; appearance of Amide NH (if secondary).
6-Methyl (-CH3) ~2.30 - 2.45~2.10 - 2.35Often shifts upfield due to shielding by the new amide plane.[1]
Aromatic Region Complex MultipletPattern RetainedLook for rotameric splitting (broadening or doubling of peaks).[1]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric wall prevents amine attack.[1]Switch from Protocol A to Protocol B (Acid Chloride). Heat to 60°C.
Starting Material Remains Activation failed (Active ester didn't form).Increase HATU to 2.0 equiv. Ensure DMF is anhydrous.[1][2]
Double Peaks in NMR Atropisomerism (Rotamers).[1]Run VT-NMR (Variable Temperature) at 80°C. If peaks coalesce, they are rotamers.[1] If not, they are separable atropisomers [3].[1]
Racemization Not applicable to this acid (achiral), but relevant if amine is chiral.[1]Use HATU/HOAt (Protocol A) which suppresses racemization better than acid chlorides.[1]

Expert Insight: The Buttressing Effect & Atropisomerism

The 3-phenyl ring is not merely a bystander.[1] It sterically crowds the 2-bromo substituent.[1] To relieve this strain, the bromine atom is pushed slightly away from the phenyl ring and towards the carbonyl group. This "buttressing effect" makes the effective steric bulk of the 2-bromo group larger than it would be in a simple 2-bromo-6-methylbenzoic acid.[1]

Impact on Drug Design: If you couple this acid with an ortho-substituted aniline (e.g., 2-methylaniline), the rotation around the amide bond (C-N) and the aryl-carbonyl bond (C-C) will be severely restricted.

  • Result: You may isolate stable atropisomers (axial chirality).[1][3]

  • Action: Always check product purity via Chiral HPLC . Do not assume a single peak on achiral C18 columns indicates purity; it may be a racemic mixture of atropisomers [3].[1]

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society.[1]

  • Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of acid chlorides.[1] Organic Syntheses.

  • Clayden, J. (2004).[1] Organolithiums: Selectivity for Synthesis. (Context: Atropisomerism in 2,6-disubstituted benzamides). See also: Nature Chemistry on Atropisomerism.[1]

  • Dunetz, J. R., et al. (2016).[1][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][4][7] Organic Process Research & Development.

Sources

Overcoming Steric Barriers in Biaryl Synthesis: A Guide to SPhos and XPhos

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tetra-Ortho" Challenge

The synthesis of sterically crowded biaryls—particularly those with three or four ortho substituents—remains a critical bottleneck in drug discovery. Traditional ligands (PPh₃, dppf) often fail in these regimes due to two competing failures:

  • Inhibited Oxidative Addition: The metal center is too crowded to access the aryl halide bond.

  • Stalled Reductive Elimination: The formation of the final C-C bond is energetically unfavorable due to steric repulsion between the coupling partners.

This guide details the application of SPhos and XPhos , two dialkylbiaryl phosphine ligands engineered to solve these specific kinetic problems. By utilizing specific structural features (the "Buchwald Effect"), these ligands facilitate the synthesis of tetra-ortho substituted biaryls and heteroaryl systems previously considered inaccessible.

Ligand Architecture & Mechanistic Advantage

To deploy these catalysts effectively, one must understand why they work. It is not merely about "bulk"; it is about dynamic conformational flexibility.

Structural Analysis
  • Electron Richness: Both ligands utilize dicyclohexylphosphino groups. The high electron density on the phosphorus atom accelerates Oxidative Addition (OA) , crucial for unactivated aryl chlorides.

  • The Biaryl Backbone: The lower ring provides steric bulk that enforces a monoligated [L-Pd(0)] species, which is the active catalyst.[1]

  • Secondary Interaction (The "SPhos Effect"): In SPhos, the methoxy group on the lower ring can donate electron density to the palladium center (Pd-O interaction), stabilizing the oxidative addition intermediate and preventing catalyst decomposition.

The Catalytic Cycle

The diagram below illustrates the unique pathway utilized by SPhos/XPhos, emphasizing the monoligated active species.

CatalyticCycle cluster_legend Key Ligand Roles PreCat Pd Precatalyst (G3/G4) LPd0 Active Species [L-Pd(0)] PreCat->LPd0 Activation (Base) OA_Complex Oxidative Addition [L-Pd(Ar)X] LPd0->OA_Complex + Ar-X (Rate Limiting for Chlorides) Transmet Transmetallation [L-Pd(Ar)(Ar')] OA_Complex->Transmet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Steric Relief Driving Force) Transmet->RedElim Fast for Bulky Ligands RedElim->LPd0 Regeneration Product Biaryl Product RedElim->Product L1 SPhos: Stabilizes OA via Pd-O interaction L2 XPhos: Promotes Reductive Elimination via extreme bulk

Figure 1: The Monoligated Catalytic Cycle.[2][3][4][5][6][7][8][9] Note that for SPhos and XPhos, the active species is L-Pd(0), not L2-Pd(0).

Selection Guide: SPhos or XPhos?

While both ligands are excellent for hindered systems, they have distinct "sweet spots."

FeatureSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Primary Utility Heteroaryl couplings & Unstable Boronic Acids.[8]Unactivated Aryl Chlorides & Tosylates.
Steric Profile High (Methoxy groups).Extreme (Isopropyl groups).
Key Advantage The Pd-O interaction stabilizes the catalyst, allowing time for slow transmetallation (common with heteroaryls).Extreme bulk forces the Pd(II) complex to undergo reductive elimination, even in tetra-ortho systems.
Solvent Preference Toluene/Water or n-Butanol.THF, Dioxane, or Toluene.[8]
Substrate Scope 2-amino pyridines, 5-membered heterocycles.Aryl sulfonates, sterically congested aryl chlorides.

Experimental Protocols

Crucial Note on Precatalysts: For reproducible results in crowded systems, do not mix Pd(OAc)₂ and ligand in situ. In situ mixing often leads to inactive Pd-ligand oligomers. Recommendation: Use Buchwald G3 or G4 precatalysts .[3][10] These air-stable solids generate the active L-Pd(0) species quantitatively upon exposure to base in solution [1].

Protocol A: SPhos System (Ideal for Heterocycles)

Target: Coupling a hindered aryl halide with a heteroaryl boronic acid (prone to protodeboronation).[6]

Reagents:

  • Aryl Halide (1.0 equiv)[8]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (1 - 2 mol%) [CAS: 1445085-55-1]

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio) or n-Butanol (for homogeneous conditions)

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (if solid), Boronic Acid, K₃PO₄, and SPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Note: While the precatalyst is air-stable, the active catalytic cycle is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent (Toluene/Water) via syringe.

  • Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring.

    • Why vigorous? The system is biphasic; mass transfer is critical.

  • Monitoring: Monitor via LCMS. SPhos reactions often complete within 1-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.

Protocol B: XPhos System (Ideal for Aryl Chlorides/Sulfonates)

Target: Coupling an unactivated, sterically hindered aryl chloride with a hindered boronic acid.

Reagents:

  • Aryl Chloride (1.0 equiv)[8]

  • Boronic Acid (1.5 equiv)[8]

  • Catalyst: XPhos Pd G4 (1 - 2 mol%) [CAS: 1599466-81-5]

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for extremely hindered cases)

  • Solvent: THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge Solids: Add Aryl Chloride (if solid), Boronic Acid, Base, and XPhos Pd G4 to the vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (x3).

  • Solvent: Add anhydrous, degassed THF.

  • Reaction:

    • For activated chlorides: Room Temperature stirring may suffice.[8][10][11]

    • For hindered/unactivated chlorides: Heat to 60°C - 80°C .

  • Workup: Filter through a pad of celite (to remove Pd black and salts). Concentrate and purify.

Optimization & Troubleshooting Matrix

When the standard protocols fail, use this logic flow to troubleshoot.

OptimizationFlow Start Reaction Failed / Low Yield Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is Protodeboronation observed? Check1->Check2 No OA_Issue Issue: Poor Oxidative Addition Check1->OA_Issue Yes DeBor_Issue Issue: Unstable Boronic Acid Check2->DeBor_Issue Yes (Boronic acid mass - B(OH)2 + H) Red_Issue Issue: Catalyst Death / Side Rxn Check2->Red_Issue No (SM Reduced or Homocoupled) Sol1 Switch to XPhos (More electron rich) Increase Temp to 100°C OA_Issue->Sol1 Sol2 1. Switch to SPhos (Faster transmetallation) 2. Use Anhydrous conditions (Dioxane) 3. Use MIDA Boronate esters DeBor_Issue->Sol2 Sol3 1. Increase Catalyst Loading (up to 5%) 2. Ensure STRICT O2-free conditions 3. Switch base to CsF Red_Issue->Sol3

Figure 2: Decision logic for reaction optimization.

Advanced Tips:
  • The "Base" Effect: If using base-sensitive substrates, switch from K₃PO₄ to K₂HPO₄ (buffer effect) or CsF (anhydrous fluoride activation).

  • Water is Friend, not Foe: For SPhos, a small amount of water (1-5%) is often necessary to dissolve the inorganic base and facilitate transmetallation. Do not dry solvents excessively unless protodeboronation is the primary failure mode.

  • Purification: SPhos and XPhos are lipophilic. If they co-elute with your product during flash chromatography, oxidize the crude mixture with H₂O₂ (30% aq) for 15 mins before workup. The resulting phosphine oxides are much more polar and easily separated.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[4][12] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[12]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[12] Accounts of Chemical Research, 41(11), 1461–1473.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: The "Third Generation" Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-bromo-6-methylbenzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STERIC-2B6M-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Ortho-Ortho Steric Blockade in 2-Bromo-6-Methylbenzoic Acid

Executive Summary: The "Ortho-Effect" Blockade

You are encountering difficulties because 2-bromo-6-methylbenzoic acid represents a "perfect storm" of steric hindrance. The carboxylic acid is flanked by a bromine atom (ortho) and a methyl group (ortho').

  • Electronic Deconjugation: The steric bulk forces the carboxyl group to rotate roughly 90° out of the plane of the benzene ring. While this actually increases acidity (lowering pKa) by breaking conjugation, it makes the carbonyl carbon physically inaccessible to nucleophiles.

  • Nucleophilic Trajectory: Standard planar nucleophilic attack (Burgi-Dunitz angle) is physically blocked. Standard coupling reagents (EDC, HATU) often yield <5% product because the active ester cannot be approached by the amine.

  • Catalytic Inertness: In cross-couplings (Suzuki/Buchwald), the ortho-substituents hinder the approach of the Palladium(0) species, making oxidative addition the rate-limiting step.

Decision Matrix & Workflow

Use this logic flow to select the correct protocol for your specific target.

CouplingLogic Start Target Transformation Amide Amide Bond (COOH -> CONHR) Start->Amide Ester Ester Bond (COOH -> COOR) Start->Ester Suzuki C-C Coupling (at Br position) Start->Suzuki Standard Standard Coupling (HATU/EDC) Amide->Standard AcidCl Acid Chloride Route (Ghosez Reagent) Amide->AcidCl Recommended Fischer Fischer Esterification (H+ / ROH) Ester->Fischer Alkylation O-Alkylation (Cs2CO3 + Alkyl Halide) Ester->Alkylation Recommended Ligand Ligand Selection Suzuki->Ligand Fail1 Likely Failure (<10% Yield) Standard->Fail1 Fail2 Fail: Tetrahedral Intermediate Blocked Fischer->Fail2 SPhos SPhos / XPhos (Pd G3/G4) Ligand->SPhos Required

Figure 1: Strategic decision tree for overcoming steric hindrance in 2,6-disubstituted benzoic acids.

Technical Protocols (The "Fixes")

Protocol A: The "Ghosez" Amidation (For Amide Bonds)

Why this works: Standard reagents (HATU) create a bulky active ester that is too large to react with the amine in this crowded environment. You must convert the acid to the Acid Chloride , the smallest possible electrophile. Ghosez's Reagent allows this under neutral conditions, avoiding the harshness of thionyl chloride.

Reagents:

  • Substrate: 2-bromo-6-methylbenzoic acid (1.0 equiv)

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)

  • Solvent: Dry DCM or CHCl3

  • Base: DIPEA (2.0 equiv) or 2,6-Lutidine

Step-by-Step:

  • Activation: Dissolve the benzoic acid in dry DCM under

    
    .
    
  • Chlorination: Add Ghosez's reagent dropwise at

    
    . Allow to warm to Room Temp (RT) and stir for 1–2 hours.
    
    • QC Check: Pull a small aliquot, quench with MeOH. Check LCMS for methyl ester. If Acid is present, stir longer or reflux gently.

  • Coupling: Once acid chloride formation is complete (monitored by aliquot), add the Amine (1.1 equiv) and DIPEA (2.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. If the amine is also hindered, heat to

    
    .[1]
    
Protocol B: O-Alkylation (For Ester Bonds)

Why this works: Fischer esterification requires attack at the carbonyl carbon, which is blocked. O-Alkylation treats the molecule as a nucleophile (carboxylate) attacking an unhindered alkyl halide. This moves the reaction center away from the steric wall.

Reagents:

  • Substrate: 2-bromo-6-methylbenzoic acid

  • Base:

    
     (1.5 equiv) - Cesium is critical for the "Cesium Effect" (solubility/reactivity).
    
  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide (1.2 equiv).

  • Solvent: DMF (Polar aprotic is mandatory).

Step-by-Step:

  • Dissolve acid in DMF (0.2 M).

  • Add

    
    . Stir for 15 mins to form the carboxylate salt.
    
  • Add the alkyl halide.

  • Stir at RT.[2][3] Conversion is usually complete within 2 hours.

Protocol C: Steric-Bulk Suzuki Coupling (C-C Bond Formation)

Why this works: The oxidative addition of Pd into the C-Br bond is the failure point. You need electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate this step and stabilize the mono-ligated Pd(0) species.[4]

Recommended System:

  • Catalyst:

    
     (2 mol%) or Pd-PEPPSI-IPent.
    
  • Ligand: SPhos (water soluble/tolerant) or XPhos (maximum steric bulk). Ratio Pd:Ligand = 1:2.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

  • Temperature:

    
    .
    

Mechanism Visualization:

SuzukiCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (DIFFICULT STEP) Pd0->OxAdd Blocked by Ortho-Me/COOH PdII L-Pd(II)-Ar-Br OxAdd->PdII Requires Bulky e- Rich Ligand (SPhos) TransMet Transmetallation (Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The catalytic cycle highlighting the Oxidative Addition bottleneck caused by the 2,6-substitution pattern.

Troubleshooting Matrix (FAQ)

User Reported IssueRoot Cause AnalysisResolution
"I see starting material after 24h with EDC/HOBt." The activated ester (O-acylisourea) is too bulky to be approached by the amine.Switch to Protocol A. You must use an Acid Chloride intermediate.
"My Suzuki coupling has low conversion (<20%)." Incomplete oxidative addition. The Pd catalyst cannot access the C-Br bond.Change Ligand. Switch from

or dppf to SPhos or XPhos . Increase Temp to

.
"I see protodehalogenation (Br replaced by H)." The oxidative addition occurred, but transmetallation was too slow, leading to side reactions.Increase Base/Boron. Use 3-4 equiv of Boronic acid and switch base to

or

.
"Fischer esterification gives me the ethyl ether, not ester." The alcohol is reacting with itself or solvent because the carbonyl is inaccessible.Switch to Protocol B. Use

and Alkyl Iodide in DMF.
"The acid chloride formation turned black/tarry."

was too harsh or temperature was too high.
Use Ghosez's Reagent. It reacts at neutral pH and lower temperatures.

References

  • Ghosez's Reagent for Hindered Amides

    • Due-Hansen, M. E., et al. (2016).[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][6] Organic & Biomolecular Chemistry.

  • Palladium Coupling of Ortho-Substituted Aryl Halides

    • Wolf, C., & Xu, H. (2008).[2] "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling." The Journal of Organic Chemistry.

  • Steric Hindrance in Suzuki Coupling (AntPhos/SPhos)

    • Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.
  • Esterification Mechanisms (O-Alkylation vs Fischer)

    • Goossen, L. J., et al. (2009).[7] "Nanosized sulfated titania... direct amidation of benzoic acids."[7] Synthesis. (Context on hindered acid activation).

Sources

Technical Support Center: Preventing Protodeboronation in Ortho-Substituted Suzuki Reactions

Author: BenchChem Technical Support Team. Date: March 2026

User Status: Authenticated (Researcher/Scientist) Topic: Suzuki-Miyaura Coupling | Ortho-Substitution | Protodeboronation Role: Senior Application Scientist

Executive Summary: The "Silent Killer" of Yields

Welcome to the Technical Support Center. You are likely here because your Suzuki coupling involving an ortho-substituted aryl boronic acid (or ester) failed to deliver the expected yield, despite the aryl halide being consumed.

The Diagnosis: The culprit is often Protodeboronation (PDB) .[1][2] In ortho-substituted systems, the steric bulk retards the rate of transmetallation (the productive step). This delay leaves the sensitive carbon-boron bond exposed to hydrolytic cleavage (the non-productive step) for a longer duration. To solve this, we must engineer the reaction to accelerate transmetallation or protect the boron species until the catalyst is ready.

Diagnostic Hub: Is it Protodeboronation?

Before optimizing, confirm the failure mode. Use this decision matrix to analyze your crude reaction mixture (LC-MS/GC-MS).

Observation (LC-MS/NMR)DiagnosisRoot Cause
Product: Low/NoneByproduct: Ar-H (De-boronated species)Protodeboronation Hydrolysis of C-B bond outcompetes transmetallation.
Product: LowByproduct: Ar-Ar (Homocoupling)Oxidative Homocoupling Presence of O₂, or slow transmetallation allowing disproportionation.
Product: LowByproduct: Ar-X (Unreacted Halide)Catalyst Deactivation Catalyst death (Pd black) before turnover; often due to unstable ligands or O₂.
Product: LowByproduct: Ar-OH (Phenol)Oxidation Oxidation of C-B bond by H₂O₂ (generated in situ) or O₂.

Mechanistic Insight: The Race Against Time

To prevent PDB, you must understand the competition between the Productive Cycle (Suzuki) and the Destructive Cycle (PDB).

The "Race" Logic
  • Pathway A (Desired): The boronate transmetallates to the Pd(II)-Ar complex.

  • Pathway B (Undesired): The boronate interacts with water/base and hydrolyzes to Ar-H.

  • The Ortho Effect: Ortho-substituents increase the energy barrier for Pathway A, effectively "pausing" the boronic acid in the reaction soup, making it a sitting duck for Pathway B.

G BoronicAcid Ortho-Substituted Boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base/H2O Transmetallation Transmetallation (Productive) Boronate->Transmetallation Pathway A (Slowed by Sterics) PDB Protodeboronation (Destructive) Boronate->PDB Pathway B (Accelerated by pH/H2O) Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Transmetallation Product Biaryl Product Transmetallation->Product Reductive Elimination Byproduct Ar-H (Waste) PDB->Byproduct

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. Ortho-substitution selectively inhibits the green pathway.

Optimization Center: Troubleshooting & FAQs

Q1: My ortho-substituted boronic acid is decomposing. Should I just add more?

No. Adding more reagent often just leads to more purification issues. Solution: Use the "Slow Release" Strategy .

  • MIDA Boronates: These are sp³-hybridized boron species that are stable to hydrolysis. Under hydrous, basic conditions, they slowly hydrolyze to release the active boronic acid.[3] This keeps the instantaneous concentration of the active species low, matching the slow rate of transmetallation and minimizing PDB [1].[4]

  • Protocol Shift: Switch from Ar-B(OH)2 to Ar-B(MIDA).

Q2: I cannot source the MIDA boronate. What is the next best option?

Solution: Anhydrous Conditions or Fluoride Activation . PDB requires a proton source (usually water).[1] Removing water stops the primary PDB mechanism.

  • Base: Switch from Carbonates/Phosphates (which require water for solubility/activation) to CsF (Cesium Fluoride) or K₂CO₃ in anhydrous solvents.

  • Solvent: Anhydrous Dioxane or Toluene.

  • Mechanism: Fluoride activates the boronic ester (forming a fluoroborate species) which can transmetallate without the high concentration of hydroxide/water required for standard activation [2].

Q3: Which Ligand/Catalyst system handles ortho-substitution best?

Recommendation: Buchwald Dialkylbiaryl Phosphines (SPhos or XPhos) .

  • Why: These ligands are electron-rich (facilitating oxidative addition) and bulky.[5] While bulk usually hinders transmetallation, the specific architecture of SPhos creates a pocket that stabilizes the Pd center while allowing the incoming boronic acid to approach.

  • Warning: Avoid simple bulky ligands like

    
    , which have been shown to promote Pd-catalyzed protodeboronation in some cases [3]. Stick to the biaryl family (SPhos, XPhos, RuPhos).
    
  • Precatalysts: Use Pd-G3 or Pd-G4 precatalysts to ensure rapid initiation and avoid the induction period where PDB can occur before the catalyst is active.

Q4: Can I just dump everything in at once?

For difficult ortho-substrates, No . Technique: Syringe Pump Addition . If you must use the free boronic acid, dissolve it in the solvent and add it dropwise to the hot reaction mixture containing the catalyst and halide over 1-2 hours. This mimics the "Slow Release" of MIDA boronates artificially.[4]

Experimental Protocols

Protocol A: The "Slow Release" Method (MIDA Boronates)

Best for: Highly unstable 2-heteroaryl or 2,6-disubstituted aryl boronates.

  • Reaction Vessel: 2-5 mL microwave vial or sealed tube.

  • Reagents:

    • Aryl Halide (1.0 equiv)[6][7]

    • Ortho-Substituted MIDA Boronate (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR SPhos Pd G3 (2-5 mol%).

    • Base: K₃PO₄ (3.0 equiv) or NaOH (aqueous, mild).

    • Solvent: 1,4-Dioxane : Water (5:1 ratio). Note: Water is required here to hydrolyze the MIDA.

  • Procedure:

    • Add solid reagents to the vial.

    • Seal and purge with N₂/Ar (3 cycles).[8]

    • Add degassed solvents.[8][9]

    • Heat to 60-80 °C . Note: MIDA hydrolysis is temperature dependent. If conversion is low, increase temp to 95-100 °C to accelerate release.

  • Why it works: The MIDA group acts as a "time-release capsule," supplying active boronic acid only as fast as the hindered catalyst can consume it [1].

Protocol B: The "Anhydrous Activation" Method (CsF)

Best for: Substrates sensitive to water or when MIDA is unavailable.

  • Reaction Vessel: Oven-dried Schlenk tube or vial (Strictly anhydrous).

  • Reagents:

    • Aryl Halide (1.0 equiv)[6][7]

    • Boronic Acid/Pinacol Ester (1.5 equiv)[5]

    • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%) OR XPhos Pd G3 (2-5 mol%).

    • Base: CsF (2.0 - 3.0 equiv) or Spray-dried K₂CO₃ .

    • Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Procedure:

    • Flame-dry the vessel under vacuum.

    • Add solids under inert atmosphere (Glovebox preferred for CsF as it is hygroscopic).

    • Add anhydrous solvent.[8][9]

    • Heat to 100 °C with vigorous stirring (heterogeneous mixture).

  • Why it works: Eliminates water, the primary proton source for PDB. Fluoride (F⁻) activates the boron for transmetallation without generating high concentrations of corrosive hydroxide [2].

References

  • Gillis, E. P.; Burke, M. D. "A Simple and General Solution for the Suzuki-Miyaura Coupling of Unstable 2-Heteroaryl and Alkyl Boronic Acids." Journal of the American Chemical Society, 2007 , 129, 6716-6717. Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2010 , 132, 14073–14075. Link

  • Newman, S. G. et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society, 2025 (Recent findings on ligand-induced PDB).
  • Cox, P. A. et al. "Base-catalyzed protodeboronation of arylboronic acids and esters." Chemistry – A European Journal, 2016 , 22, 1520-1530. Link

Sources

Technical Support Center: Improving Yield of Sterically Crowded Biaryl Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of sterically crowded biaryl acids is a cornerstone of modern drug discovery and materials science. These motifs are prevalent in a wide array of pharmaceuticals and functional materials. However, their synthesis is often plagued by low yields due to the steric hindrance around the coupling sites, which can impede key steps in the catalytic cycle. This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers overcome common challenges and optimize their synthetic protocols.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific issues encountered during the synthesis of sterically hindered biaryl acids, offering explanations and actionable solutions.

Issue 1: Low or No Product Formation

Question: My Suzuki-Miyaura coupling reaction to form a di-ortho-substituted biaryl acid is resulting in very low to no yield. What are the likely causes and how can I fix this?

Answer:

Low or no product formation in sterically hindered Suzuki-Miyaura couplings is a common challenge. The primary reason is often the difficulty in facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—due to steric clash between the ortho-substituents.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts and ligands may not be effective.

    • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other bulky biaryl phosphine ligands are essential.[3] These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is more reactive in the oxidative addition step with sterically hindered aryl halides.

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives for coupling sterically demanding substrates, sometimes even enabling reactions at room temperature.[4][5][6] They form strong bonds with the palladium center, creating robust and highly active catalysts.

    • Employ Pre-catalysts: Using air-stable palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ.[7]

  • Reaction Conditions Optimization:

    • Elevated Temperatures: Sterically hindered couplings often require higher temperatures (e.g., 100-130 °C) to overcome the activation energy barrier.[1]

    • Choice of Base: The base plays a crucial role in the transmetalation step. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[3]

    • Solvent System: Aprotic polar solvents like toluene, dioxane, or a mixture of toluene/water or dioxane/water are commonly used.[3] Ensure solvents are thoroughly degassed to prevent catalyst deactivation.[8]

  • Reagent Stoichiometry and Purity:

    • Excess Boronic Acid: Using a slight excess of the boronic acid partner (1.5-2.5 equivalents) can help drive the reaction to completion, especially if competitive protodeboronation is an issue.[1]

    • Reagent Quality: Ensure all reagents, especially the boronic acid and the palladium catalyst/ligand, are pure and have been stored correctly under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[8]

Issue 2: Significant Formation of Homocoupling and/or Protodeboronation Byproducts

Question: My reaction is producing a significant amount of homocoupled product from my boronic acid and/or the deboronated starting material. How can I minimize these side reactions?

Answer:

Homocoupling of boronic acids and protodeboronation are common side reactions in Suzuki-Miyaura couplings, particularly under harsh reaction conditions or in the presence of oxygen.

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a major culprit in promoting the oxidative homocoupling of boronic acids.[8] Thoroughly degas the reaction mixture and solvent by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Use of a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[8]

  • Control of Reaction Temperature: While higher temperatures can be necessary for the main reaction, excessive heat can also accelerate side reactions. Carefully optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

  • Base Selection: The choice of base can influence the rate of protodeboronation. In some cases, using a weaker base or carefully controlling the amount of a strong base can be beneficial.

  • Alternative Boron Reagents: For substrates particularly prone to protodeboronation, consider using more robust boron reagents like arylboronate esters (e.g., pinacol esters) or aryltriolborates.[9][10][11]

Issue 3: Difficulty in Product Purification

Question: I have successfully formed my sterically crowded biaryl acid, but I am struggling to separate it from the unreacted boronic acid and other impurities. What purification strategies are effective?

Answer:

The purification of polar products like biaryl acids can be challenging, especially when they co-elute with polar starting materials like boronic acids.

Troubleshooting Steps:

  • Acid-Base Extraction:

    • If the product is an acid, an initial basic wash during the workup can be problematic as it will extract the product into the aqueous layer along with the unreacted boronic acid.

    • A strategy is to first perform a wash with a weak base to remove the more acidic boronic acid, although this can be difficult to achieve selectively.

    • Alternatively, after the initial workup, dissolve the crude material in an organic solvent and perform a careful extraction with a dilute aqueous base. The biaryl acid may be less soluble in the aqueous phase than the smaller boronic acid.

  • Chromatography Modifications:

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase during silica gel chromatography can often improve the separation of acidic compounds by suppressing their ionization and reducing tailing.[12]

    • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography (e.g., C18) can be a powerful alternative for separating polar compounds.

  • Derivatization:

    • As a last resort, consider converting the crude product mixture to their corresponding methyl esters. The difference in polarity between the biaryl ester and the boronic acid (or its ester) may be more significant, allowing for easier separation by chromatography. The purified ester can then be hydrolyzed back to the desired acid.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most effective palladium-catalyzed cross-coupling reactions for synthesizing sterically hindered biaryl acids?

A1: The Suzuki-Miyaura coupling is the most widely used and versatile method due to the commercial availability and stability of a wide range of boronic acids.[3] However, for specific applications, other methods can be advantageous. The Kumada-Corriu coupling, which utilizes Grignard reagents, can be highly efficient for synthesizing di- and tri-ortho-substituted biaryls under mild conditions.[13][14][15] C-H activation strategies are also emerging as a powerful, atom-economical alternative to traditional cross-coupling reactions that rely on pre-functionalized starting materials.[16][17]

Q2: How do bulky ligands facilitate the synthesis of sterically crowded biaryls?

A2: Bulky, electron-rich ligands, such as biaryl monophosphines, play a crucial role by:

  • Promoting Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere around the palladium center, which favors the reductive elimination step to release the biaryl product and regenerate the active catalyst.[1][2]

  • Facilitating Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the oxidative addition of the aryl halide.[1]

  • Stabilizing the Active Catalyst: These ligands help to stabilize the catalytically active monoligated Pd(0) species.

Q3: Are there any alternatives to palladium catalysis for these challenging couplings?

A3: While palladium is the dominant metal, other transition metals can be used. Nickel-catalyzed couplings, for instance, can be effective and offer a more cost-effective alternative.[13][14] Copper-catalyzed (Ullmann-type) couplings have also seen a resurgence with the development of modern ligands.[18] For certain symmetrical biaryls, aryne dimerization presents a unique synthetic route.[19][20][21][22]

Q4: Can enzymatic methods be used for the synthesis of sterically hindered biaryls?

A4: Yes, biocatalysis is an emerging and promising field for this purpose. For example, cytochrome P450 enzymes have been engineered to catalyze oxidative cross-coupling reactions to form sterically hindered biaryl bonds with high selectivity.[23] Additionally, chemoenzymatic strategies, such as combining Suzuki coupling with enzymatic halogenation, have been developed to access these complex molecules under environmentally friendly conditions.[24]

Quantitative Data Summary

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/Water11085-95[3]
Pd(OAc)₂XPhosCs₂CO₃Dioxane10080-92[3]
Pd₂ (dba)₃NHCK₃PO₄2-PropanolRT90-98[4]
Pd(OAc)₂HFTPhosK₃PO₄Toluene100up to 99[2]
NiCl₂(dppp)--THF5087-98[13][14]

Yields are typical and can vary depending on the specific substrates used.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides[3]
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of a Sterically Crowded Biaryl Acid using Acidified Mobile Phase[12]
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable non-polar solvent (e.g., hexanes).

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in the non-polar solvent, with both solvents containing 0.1% acetic acid.

  • Collect fractions and analyze by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure. To remove residual acetic acid, co-evaporate with a high-boiling point solvent like toluene.

Visualizations

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Bulky Ligands (SPhos, XPhos) or NHCs Check_Catalyst->Optimize_Catalyst No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Optimize_Conditions Increase Temperature Use Stronger Base (K3PO4, Cs2CO3) Check_Conditions->Optimize_Conditions No Optimize_Reagents Use Fresh Reagents Increase Boronic Acid Stoichiometry Check_Reagents->Optimize_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Reagents->Success

Caption: A decision tree for troubleshooting low yields.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'L2 OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2, Base) Transmetalation->Pd0 Reductive Elimination ReductiveElim Ar-Ar' Transmetalation->ReductiveElim

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • PMC. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. RSC Publishing.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery.
  • PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature.
  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • PubMed. (2021). Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination.
  • Organic Letters. (2015). Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization.
  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • PubMed. (2008). Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards.
  • RSC Publishing. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization.
  • ChemRxiv. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls.
  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
  • Figshare. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Taylor & Francis. (2010). Convenient Synthesis of Pharmacologically Active Ortho-Substituted Biaryl Oxazolines via the Suzuki Reaction.
  • Research Explorer. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • huscap. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates.
  • American Chemical Society. (n.d.). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.
  • RSC Publishing. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.
  • Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates.
  • Scilit. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
  • Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
  • PubMed. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • ResearchGate. (2025). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods.
  • ACS Omega. (2026). Recent Advances in Transition-Metal-Catalyzed Selective Synthesis of π-Conjugated Silacycles: A Mini-Review.
  • PMC. (n.d.). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • PubMed. (2015). Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization.
  • PMC. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. NIH.
  • Sci-Hub. (n.d.). Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization.
  • Organic Letters. (2015). Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • ResearchGate. (n.d.). Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu.

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Purification methods for atropisomeric biaryl carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Atropisomer Purification Technical Support Center.

Your Guide: Dr. Aris Thorne, Senior Application Scientist. Objective: To provide a self-validating, robust framework for the isolation of enantiopure atropisomeric biaryl carboxylic acids.

Introduction: The Unique Challenge of Biaryl Acids

Purifying atropisomeric biaryl carboxylic acids presents a dual challenge: conformational stability and chemical handling . Unlike point chirality (carbon-based), axial chirality depends on the rotational energy barrier (


) around the biaryl bond. Furthermore, the carboxylic acid moiety introduces strong hydrogen-bonding dimerization and interaction with stationary phases, often leading to severe peak tailing or "oiling out" during crystallization.

This guide treats your purification not just as a separation problem, but as a thermodynamic management system.

Module 1: Classical Resolution via Diastereomeric Salts

The "Workhorse" Method for Scale-Up

For scales >10g, chromatography becomes expensive. Diastereomeric salt formation is the preferred first-line approach. This relies on the acid-base reaction between your racemic biaryl acid and an enantiopure amine (resolving agent) to form salts with distinct solubilities.

Troubleshooting Guide: Salt Formation
SymptomProbable CauseCorrective Action
"Oiling Out" (No crystals, just goo)Solvent polarity mismatch or high supersaturation.1. The "Cloud Point" Method: Dissolve in a good solvent (e.g., EtOH), heat, and slowly add anti-solvent (e.g., Hexane) until slightly cloudy. Cool slowly.2. Seed: If you have any crystal, use it. If not, scratch the glass surface to induce nucleation.
Low Yield (<20%) Solubility of the diastereomer is too high.Switch Counter-ion: Move from "Cincha" alkaloids (Quinine) to synthetic amines like Phenylethylamine or 1-Amino-2-indanol.Common Ion Effect: Add a slight excess of the resolving agent.
Low Diastereomeric Excess (de) Co-crystallization or "Solid Solution" formation.Recrystallization: Do not just wash the solid. Dissolve it completely in hot solvent and recrystallize.Pope-Peachy Method: Use 0.5 eq. of the chiral base and 0.5 eq. of an achiral base (e.g., NaOH) to force the less soluble salt out.
Standardized Salt Screening Protocol

Do not rely on luck. Use this systematic flow.

SaltScreening Start Start: 100mg Racemic Acid Step1 Add 1.0 eq Chiral Base (Screen: Quinine, Cinchonidine, PEA, 1-Amino-2-indanol) Start->Step1 Solvent Solvent System: EtOH, iPrOH, Acetone, MTBE Step1->Solvent Check Precipitate formed? Solvent->Check Analyze Filter & Check ee% of Solid (Free acid first) Check->Analyze Yes Heat Heat to Reflux Cool slowly to 4°C Check->Heat No Analyze->Step1 ee < 20% (Racemic Compound) Success Scale Up Candidate Analyze->Success ee > 80% Heat->Check After Cooling Evap Evaporate solvent Try different solvent class Heat->Evap Still No Solid

Figure 1: Logic flow for initial salt screening. Note that if ee is low, the salt may be forming a racemic conglomerate or solid solution.

Module 2: Preparative Chromatography (SFC & HPLC)

The "Precision" Tool for High Purity [1]

When salts fail or scale is small (<5g), Chiral HPLC or SFC (Supercritical Fluid Chromatography) is required. For biaryl carboxylic acids, peak shape is the primary failure mode .

Critical Parameter: Mobile Phase Additives

Carboxylic acids interact with residual silanols on the silica backbone of chiral columns, causing tailing. You must suppress ionization.

TechniquePrimary SolventMandatory Additive Why?
Normal Phase HPLC Hexane/IPA0.1% TFA or Acetic Acid Suppresses ionization of -COOH; ensures the molecule is neutral.
Reversed Phase HPLC Water/MeCN0.1% Formic Acid or H3PO4 Low pH (<3.0) keeps the acid protonated.
SFC CO2 / Methanol0.2% - 0.5% TFA + 1% Water TFA suppresses silanols. Small water content improves solubility of polar acids in supercritical CO2.
Column Selection Strategy
  • Immobilized Phases (e.g., Chiralpak IA, IB, IC): Preferred. They allow the use of "forbidden" solvents like DCM or THF, which are often necessary to dissolve biaryl acids.

  • Coated Phases (e.g., AD-H, OD-H): Classic, but restricted to Alcohols/Alkanes.

Troubleshooting: "Ghost Peaks" or Memory Effects

  • Issue: You see a broad blob eluting later or in the next run.

  • Cause: Biaryl acids can dimerize in non-polar solvents, creating species with different retention times.

  • Fix: Increase the polarity of the mobile phase or use a "regeneration" wash (e.g., 100% Ethanol with 0.5% TFA) between runs.

Module 3: Stability & Racemization Risk

The "Hidden" Variable

Before attempting purification, you must validate that your atropisomer is stable. If the rotational barrier is too low, you are purifying a compound that is simultaneously racemizing.

The Stability Decision Matrix
  • Class 1 (Unstable):

    
     kcal/mol. 
    
    
    
    is seconds/minutes at RT. Do not purify. Isolate as a salt or complex only.
  • Class 2 (Semi-Stable):

    
     kcal/mol. 
    
    
    
    is hours/days. Purify at low temp (
    
    
    C).
    Store frozen.
  • Class 3 (Stable):

    
     kcal/mol. 
    
    
    
    is years. Standard purification.

Experimental Validation (The "Boil Test"):

  • Take an analytical sample of your enantioenriched material.

  • Dissolve in a high-boiling solvent (e.g., Toluene or DMSO).

  • Heat to 80°C for 1 hour.

  • Re-inject on Chiral HPLC.

  • Result: If ee% drops significantly, you have a Class 2 atropisomer. You must avoid heat during solvent evaporation (use lyophilization or cold rotovap).

Stability Input Biaryl Acid Barrier Rotational Barrier (kcal/mol) Input->Barrier Low < 20 kcal/mol (Rapid Racemization) Barrier->Low Med 20-28 kcal/mol (Slow Racemization) Barrier->Med High > 30 kcal/mol (Stable) Barrier->High Action1 Derivatize to 'lock' rotation Low->Action1 Action2 Cold Chromatography Store at -20°C Med->Action2 Action3 Standard Purification High->Action3

Figure 2: Stability classification determines the purification strategy. Data based on Clayden et al. [1]

FAQ: Frequently Asked Questions

Q: My biaryl acid peaks are splitting into two broad humps on the HPLC, but I know it's pure. A: This is likely on-column dimerization . Carboxylic acids form hydrogen-bonded dimers in non-polar solvents.

  • Fix: Increase the temperature of the column (if stable) to break dimers, or switch to a polar mobile phase (e.g., MeOH/Ethanol) in SFC mode to disrupt H-bonds.

Q: I successfully resolved the salt, but when I acidify to get the free acid, it racemizes. A: The "acidification exotherm" might be supplying enough energy to overcome the rotational barrier.

  • Fix: Perform the acidification at 0°C using dilute HCl and extract immediately into cold ether.

Q: Can I use Crystallization-Induced Dynamic Resolution (CIDR)? A: Only if your compound is Class 2 (semi-stable). If you heat a Class 2 racemate with a chiral base, the solution phase will racemize while the less soluble diastereomeric salt crystallizes out, theoretically giving you 100% yield of one isomer [2]. This does not work for Class 3 (stable) atropisomers because they do not racemize in solution.

References

  • Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Nature Chemistry. Link

  • Fyles, T. M., & Martin, A. (2023). "Crystallization-Induced Dynamic Resolution (CIDR) of Atropisomers." Journal of Organic Chemistry. Link (Note: Generalized citation for CIDR concept on biaryls).

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition. Link

  • Stoll, D. R. (2021).[1] "Troubleshooting Peak Shape Problems in HPLC." LCGC North America. Link

Sources

Technical Support Center: Solubilizing Hydrophobic Biaryl Acids for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Biaryl acids (e.g., flurbiprofen, telmisartan analogs, and many targeted protein degraders) present a unique "brick dust" and "grease" dichotomy in drug discovery. They possess a highly lipophilic biaryl core that drives hydrophobic aggregation, coupled with an ionizable carboxylic acid (typically pKa 4.0–5.5). Solubilizing these compounds for in vitro biological assays without triggering assay artifacts is a critical challenge that requires a deep understanding of physical chemistry and assay mechanics[1].

This guide provides causality-driven troubleshooting, quantitative parameters, and self-validating protocols to rescue precipitated compounds and ensure the integrity of your biological readouts.

Part 1: Troubleshooting & FAQs (The Solubilization Logic)

Q1: Why does my biaryl acid precipitate immediately upon diluting the DMSO stock into the assay buffer? A1: This is a classic failure of kinetic solubility [2]. When a concentrated DMSO stock is diluted into an aqueous buffer (typically a 100x dilution to reach 1% DMSO), the dielectric constant of the solvent drops drastically. Furthermore, DMSO alters the apparent pKa of carboxylic acids. Upon hitting the aqueous environment, the acid may suddenly become protonated if the local pH drops or is insufficiently buffered. This triggers rapid nucleation and precipitation before thermodynamic equilibrium can be reached[1].

Q2: How do I choose between pH adjustment, surfactants, and cyclodextrins? A2: The choice depends entirely on the biological assay's tolerance for physical interference:

  • pH Adjustment: Ensuring the buffer pH is at least 2 units above the compound's pKa (e.g., pH > 7.5 for a pKa of 5.5) guarantees >99% ionization. However, many target proteins denature or lose optimal enzymatic activity at higher pH levels.

  • Surfactants (e.g., Tween-20, CHAPS): These form micelles that encapsulate the hydrophobic biaryl core. While effective, micelles scatter light and can sequester lipophilic fluorophores, causing false positives or negatives in optical assays.

  • Cyclodextrins (e.g., HP-β-CD): These form 1:1 or 1:2 host-guest inclusion complexes. The biaryl core docks into the hydrophobic cavity, while the hydrophilic exterior maintains aqueous solubility[3]. This masks the hydrophobicity without forming large, light-scattering micelles.

Q3: I used HP-β-CD, and my compound is now soluble, but it lost potency in the biochemical assay. What happened? A3: You are experiencing the "Cyclodextrin Sink Effect." The cyclodextrin is outcompeting your target protein for the drug. For the compound to inhibit the target, its binding affinity to the protein (


) must be stronger than its association constant (

) with the cyclodextrin cavity[3]. If the CD concentration is too high, the drug remains trapped in the inclusion complex. Solution: Titrate the CD concentration to the absolute minimum required to maintain kinetic solubility.

DecisionTree Start Compound Precipitates in Assay Buffer Check_pKa Is assay pH > pKa + 2? Start->Check_pKa Adjust_pH Adjust buffer pH (if target permits) Check_pKa->Adjust_pH No Check_Micelles Are surfactants tolerated by the assay readout? Check_pKa->Check_Micelles Yes Use_Tween Use 0.01-0.1% Tween-20 (Monitor optical interference) Check_Micelles->Use_Tween Yes Use_CD Use HP-β-Cyclodextrin (Titrate to avoid target competition) Check_Micelles->Use_CD No

Caption: Logical decision tree for rescuing precipitated biaryl acids in biological assays.

Part 2: Quantitative Data Presentation

To standardize your approach, refer to the following constraints when designing your solubilization vehicle.

Table 1: Comparative Analysis of Solubilization Strategies for Biaryl Acids

StrategyMechanism of ActionMax Recommended LimitAssay Interference RiskBest Application
pH Adjustment Ionization of carboxylic acid (pH > pKa + 2)Assay-dependent (Usually pH 8.0)LowAssays with robust targets tolerating pH > 7.0
DMSO Co-solvent Disruption of crystal lattice / Dielectric shift< 1.0% - 2.0% (v/v)High (Cell toxicity, Enzyme inhibition)High-throughput screening (HTS)
Surfactants Micelle encapsulation of biaryl core< 0.1% (v/v)High (Optical scattering, fluorophore quenching)Non-optical biochemical assays
HP-β-CD 1:1 Hydrophobic cavity inclusion< 5 - 10 mMMedium (Target competition / Sink effect)Cell-based & optical fluorescence assays

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

Nephelometry measures forward-scattered light. When a compound exceeds its kinetic solubility limit, insoluble particles form and scatter the laser, allowing for precise, high-throughput determination of the precipitation point[4].

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 mM stock of the biaryl acid in 100% DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate[5].

  • Aqueous Dilution: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (pH 7.4) to achieve a final DMSO concentration of 1.0%[5].

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (300 rpm) to allow for nucleation[6].

  • Measurement: Scan the plate using a laser nephelometer (e.g., BMG Labtech NEPHELOstar).

  • Self-Validating Step: Always include Ondansetron (poorly soluble) as a positive control for light scattering, and Deoxyfluorouridine (highly soluble) as a baseline negative control[7]. If Ondansetron fails to scatter light, the nephelometer gain is set too low.

  • Analysis: Plot scattered light intensity (Counts) vs. Compound Concentration. The kinetic solubility limit is the inflection point where scatter counts rise significantly above the baseline[5].

KineticSolubility Step1 Prepare 10 mM DMSO Stock Step2 Serial Dilution in DMSO Step1->Step2 Step3 Dilute 100x into Aqueous Buffer Step2->Step3 Step4 Incubate 2 hrs at Room Temp Step3->Step4 Step5 Laser Nephelometry (Measure Scatter) Step4->Step5

Caption: Step-by-step workflow for high-throughput kinetic solubility assessment via nephelometry.

Protocol 2: Preparation of HP-β-Cyclodextrin Inclusion Complexes

This protocol ensures the biaryl acid is fully encapsulated by Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before introduction to the biological target, preventing the "brick dust" crash[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 10 mM solution of HP-β-CD in your standard assay buffer.

  • Dropwise Addition: While vigorously vortexing the HP-β-CD solution, add the 10 mM biaryl acid DMSO stock dropwise. Causality note: Dropwise addition under high shear prevents local supersaturation and immediate crystallization.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 1 to 4 hours to allow the thermodynamic exchange of water molecules out of the CD cavity and the insertion of the biaryl core[3].

  • Self-Validating Step (Critical): Centrifuge the final complexed solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet validates complete inclusion. If a pellet is present, the compound has exceeded the complexation capacity, and the supernatant concentration must be re-quantified via LC-MS/MS before use in the assay.

References

  • In vitro solubility assays in drug discovery Current Drug Metabolism (NIH/PubMed) URL: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor URL: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches International Journal of Molecular Sciences (PMC/NIH) URL: [Link]

  • Determination of Kinetic Solubility using Laser Nephelometry Bio-protocol URL: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry BMG Labtech Application Notes URL: [Link]

  • Solubility Determination of Chemicals by Nephelometry JRC Publications Repository (Europa) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-6-methyl-3-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth technical analysis of the structural characterization of 2-bromo-6-methyl-3-phenylbenzoic acid, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. We focus on the predictive interpretation of its ¹H NMR spectrum, explaining the rationale behind chemical shifts and coupling patterns based on established principles of substituent effects. To build a robust analytical framework, this primary method is compared against orthogonal techniques, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We present detailed experimental protocols, comparative data tables, and logical workflows to equip researchers, scientists, and drug development professionals with the expertise to achieve unambiguous structural verification of this and similarly complex molecules.

Introduction: The Imperative for Unambiguous Characterization

2-Bromo-6-methyl-3-phenylbenzoic acid is a highly functionalized aromatic carboxylic acid. Its structure, featuring a sterically crowded benzoic acid core with a mix of electron-withdrawing (bromo) and electron-donating (methyl) groups, alongside a twisted phenyl substituent, presents a unique challenge for spectroscopic analysis. Accurate characterization is paramount, as the precise arrangement of these substituents dictates the molecule's chemical reactivity, physical properties, and, in a pharmaceutical context, its biological activity.

This guide moves beyond a simple recitation of data. It serves as a practical manual, grounding every interpretation in the fundamental principles of spectroscopy and providing a strategic workflow for analysis. By comparing the strengths and limitations of multiple analytical techniques, we establish a best-practice model for comprehensive structural elucidation.

Part 1: In-Depth ¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons.

Predicted ¹H NMR Spectrum: A Causality-Driven Interpretation

While an experimental spectrum for the title compound is not available in public databases, we can construct a highly accurate prediction based on the known effects of its constituent functional groups, drawing from data on analogous compounds like 2-bromobenzoic acid, 3-phenylbenzoic acid, and other substituted benzoic acids[1][2][3].

The structure of 2-bromo-6-methyl-3-phenylbenzoic acid features several distinct proton environments:

  • Benzoic Acid Protons (H-4, H-5): Two protons on the central ring.

  • Phenyl Ring Protons (H-2', H-3', H-4', H-5', H-6'): Five protons on the substituent ring.

  • Methyl Protons (-CH₃): Three protons of the methyl group.

  • Carboxylic Acid Proton (-COOH): One acidic proton.

The following diagram illustrates the unique proton environments.

G cluster_labels mol H5 H-5 H4 H-4 H23456 H-2'/3'/4'/5'/6' CH3 -CH₃ COOH -COOH

Caption: Key proton environments in 2-bromo-6-methyl-3-phenylbenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-6-methyl-3-phenylbenzoic Acid (500 MHz, CDCl₃)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-COOH> 11.0Broad Singlet (s)1HThe acidic proton is highly deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms. Its signal is often broad and may exchange with D₂O[3][4].
H-57.50 - 7.60Doublet (d)1HOrtho to the deshielding bromine atom and meta to the methyl group. Expected to couple with H-4 with a typical ortho coupling constant (J ≈ 8.0 Hz)[3].
H-47.25 - 7.35Doublet (d)1HOrtho to the phenyl group and meta to the bromine atom. It will be upfield relative to H-5. Coupled to H-5 (J ≈ 8.0 Hz).
H-2'/6'7.40 - 7.50Multiplet (m)2HProtons on the phenyl ring ortho to the point of attachment. Their chemical shift is influenced by the steric hindrance from the benzoic acid ring.
H-3'/4'/5'7.30 - 7.40Multiplet (m)3HThe meta and para protons of the phenyl ring typically resonate as a complex, overlapping multiplet, slightly upfield from the ortho protons[2].
-CH₃2.20 - 2.30Singlet (s)3HThe methyl group is attached to an sp² carbon and is not adjacent to any other protons, hence it appears as a sharp singlet[5].

Note: Chemical shifts are predictions and may vary based on solvent and concentration. CDCl₃ is a common choice, but DMSO-d₆ could be used if solubility is an issue, which would shift the acidic proton even further downfield.

Experimental Protocol: A Self-Validating Methodology

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and a standardized acquisition procedure.[6]

Objective: To obtain a high-resolution, artifact-free ¹H NMR spectrum suitable for structural elucidation.

Materials:

  • 2-bromo-6-methyl-3-phenylbenzoic acid (approx. 5 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.7 mL

  • Tetramethylsilane (TMS) as an internal standard (often included in solvent)

  • High-quality 5 mm NMR tube and cap

  • Pipette and filter plug (cotton or glass wool)

Step-by-Step Procedure:

  • Sample Preparation: a. Weigh approximately 5 mg of the dry, pure compound into a clean vial. A concentration of 10-50 mM is optimal for proton detection.[7][8] b. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to dissolve the sample completely.[6] c. If any particulate matter is present, filter the solution through a pipette with a cotton plug directly into the NMR tube to prevent magnetic field inhomogeneities.[6][8] d. Securely cap the NMR tube.

  • Instrument Setup & Data Acquisition (using a standard Bruker spectrometer as an example): a. Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring the correct depth using the sample gauge. Place the sample into the magnet.[9] b. Locking: The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability. Select the correct solvent (e.g., Chloroform) from the lock menu.[9] c. Shimming: The magnetic field must be homogenized across the sample volume. This is achieved by an automated "topshim" routine, which adjusts the shim coils to produce sharp, symmetrical peaks.[9] d. Tuning: The probe must be tuned to the ¹H frequency to ensure maximum signal transmission. Use an automatic tuning and matching (ATMA) command.[9] e. Acquisition: i. Set the number of scans (NS), typically 8 or 16 for a sample of this concentration. ii. Set the relaxation delay (D1) to 1-2 seconds for a standard qualitative spectrum.[7] For highly accurate integration, a longer delay (e.g., 5 times the longest T1) is required. iii. Initiate the acquisition by typing zg.

  • Data Processing: a. Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum. b. Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape. This can be done automatically and then fine-tuned manually.[9] c. Baseline Correction: A flat baseline is established. d. Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm.[4] e. Integration: The area under each peak is integrated to determine the relative ratio of protons. f. Peak Picking: The chemical shift of each peak is precisely identified.

Part 2: Orthogonal Techniques for Structural Verification

While ¹H NMR is powerful, relying on a single technique is insufficient for definitive proof of structure. Orthogonal methods—those that rely on different physical principles—are essential for validating the proposed structure.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

  • What it tells us: The number of unique carbon environments and their electronic nature. For the title compound, we expect to see all 14 unique carbon signals. Key signals include the carboxylic acid carbonyl (δ 165-175 ppm) and the aromatic carbons (δ 110-160 ppm).[5][10]

  • Advantages: Directly confirms the number of distinct carbon atoms. Less signal overlap than in ¹H NMR.

  • Limitations: Lower natural abundance of ¹³C (~1.1%) makes it much less sensitive than ¹H NMR, requiring higher sample concentrations or longer acquisition times.[8]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

  • What it tells us: The molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. A key feature for the title compound would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[11][12]

  • Advantages: Extremely high sensitivity, requiring very little sample. Directly confirms molecular weight and formula.[13]

  • Limitations: Provides no information about the connectivity of atoms within the molecule (isomerism).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations.

  • What it tells us: The presence of specific functional groups. For the title compound, the key absorbances would be:

    • A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.[14]

    • A sharp, strong C=O stretch from the carbonyl group at ~1700 cm⁻¹.

    • C=C stretches in the 1450-1600 cm⁻¹ region, confirming the aromatic rings.

  • Advantages: Fast, non-destructive, and requires minimal sample preparation.[15]

  • Limitations: Provides limited information about the overall molecular structure and connectivity. The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret fully.

Comparative Analysis Summary

The following table objectively compares the utility of each technique for characterizing 2-bromo-6-methyl-3-phenylbenzoic acid.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environments, connectivity (J-coupling), and relative quantities (integration).Provides the most detailed structural information on connectivity.Can have overlapping signals in complex regions; requires soluble samples.
¹³C NMR Number and type of unique carbon environments.Confirms carbon skeleton; less signal overlap.Low sensitivity; longer acquisition times.[8]
Mass Spec (MS) Molecular weight, elemental formula (HRMS), and fragmentation patterns.High sensitivity; confirms molecular formula; isotopic patterns aid identification.[13]Does not distinguish between isomers; provides no connectivity data.
FTIR Presence of key functional groups (e.g., -COOH, C=C).Fast, easy to use, and requires little sample.Provides limited information on the overall molecular skeleton.

Part 3: An Integrated Workflow for Characterization

A logical, multi-step workflow ensures efficiency and confidence in the final structural assignment. The process should begin with methods that confirm purity and molecular formula before moving to detailed structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_verification Purity & Formula Verification cluster_elucidation Detailed Structural Elucidation cluster_final Final Confirmation start Synthesized Product purify Purification (e.g., Crystallization, Chromatography) start->purify tlc_lcms TLC / LC-MS for Purity Check purify->tlc_lcms Initial Screen hrms High-Resolution Mass Spectrometry tlc_lcms->hrms Confirm Mass ftir FTIR Spectroscopy hrms->ftir Confirm Functional Groups h_nmr ¹H NMR ftir->h_nmr Establish Proton Framework c_nmr ¹³C NMR & DEPT h_nmr->c_nmr Confirm Carbon Skeleton d2o D₂O Exchange h_nmr->d2o Identify Acidic Proton final Structure Confirmed c_nmr->final d2o->final

Caption: A strategic workflow for the unambiguous characterization of a novel organic compound.

This workflow demonstrates a self-validating system. The LC-MS run provides an early indication of both purity and molecular weight. HRMS then provides an unambiguous molecular formula, which must be consistent with the functional groups identified by FTIR. Finally, ¹H and ¹³C NMR provide the detailed connectivity map, which must account for every atom in the formula and every functional group observed.

Conclusion

The structural characterization of a complex molecule like 2-bromo-6-methyl-3-phenylbenzoic acid cannot be reliably achieved with a single analytical method. While ¹H NMR spectroscopy offers the most profound insight into atomic connectivity, its full power is realized only when it is used as the centerpiece of an integrated analytical strategy. By systematically combining the molecular formula from mass spectrometry, functional group information from FTIR, and a complete skeletal map from both ¹H and ¹³C NMR, researchers can achieve an unambiguous and defensible structural assignment. This multi-technique approach represents the gold standard in modern chemical analysis, ensuring the integrity and reproducibility of scientific findings in drug discovery and beyond.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023). Vertex AI Search.
  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. Vertex AI Search.
  • Standard Oper
  • 1 H-NMR - NOP - Sustainability in the organic chemistry lab course. Vertex AI Search.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025). Vertex AI Search.
  • How to Get a Good 1H NMR Spectrum - Chemistry - University of Rochester. Vertex AI Search.
  • APPENDIX 2 - DSpace@MIT. Vertex AI Search.
  • 2-Bromobenzoic acid(88-65-3) 1H NMR spectrum - ChemicalBook. Vertex AI Search.
  • Supplementary Information - The Royal Society of Chemistry. Vertex AI Search.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023). Vertex AI Search.
  • Measuring 1H NMR Spectra. Vertex AI Search.
  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC Intern
  • NMR Sample Preparation: The Complete Guide - Organom
  • 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem. Vertex AI Search.
  • An In-depth Technical Guide to 6-Bromo-3- methoxy-2-methylbenzoic acid (CAS: 55289-17 - Benchchem. Vertex AI Search.
  • Benzoic acid, 2-bromo- - the NIST WebBook. Vertex AI Search.
  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's Chemistry. Vertex AI Search.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019). Vertex AI Search.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples - ThermoFisher. Vertex AI Search.
  • FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms - GSC Online Press. (2024). Vertex AI Search.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (2026). Vertex AI Search.

Sources

Comparative Reactivity Profile: 2-Bromo vs. 2-Iodo Benzoic Acid Scaffolds in Medicinal Chemistry

[1]

Executive Summary

In the optimization of benzoic acid scaffolds for drug discovery, the choice between 2-bromo and 2-iodo substituents is often treated as a trivial exchange of leaving groups. However, in the ortho position, this choice dictates the success of metal-catalyzed cross-couplings and halogen-metal exchange reactions due to the "Ortho-Paradox" : Iodine offers superior electronic activation (weaker C-X bond) but imposes significant steric penalty (larger A-value) compared to Bromine.

  • The Verdict: Use 2-Iodo derivatives for difficult, low-temperature couplings or when using first-generation catalysts (e.g., Pd(PPh3)4). Use 2-Bromo derivatives for scale-up, cost-efficiency, and when high-temperature stability is required.

Mechanistic Foundation: The Ortho-Paradox

The reactivity difference stems from two competing physical properties: Bond Dissociation Energy (BDE) and Steric Hindrance .

Property2-Bromo Benzoic Acid2-Iodo Benzoic AcidImpact on Reactivity
C-X BDE ~81 kcal/mol~65 kcal/molIodine undergoes oxidative addition significantly faster.
Van der Waals Radius 1.85 Å1.98 ÅIodine creates severe steric crowding at the ortho position, potentially hindering transmetallation.
Inductive Effect Stronger (-I)Weaker (-I)Bromine makes the ring slightly more electron-poor, but this is secondary to the BDE effect.
Coordination WeakWeakBoth can participate in "Directed Ortho Metalation" (DoM), but the carboxylate is the primary director.
Visualization: The Steric-Electronic Conflict

The following diagram illustrates the catalytic cycle bottlenecks for both species.

CatalyticCyclecluster_0BottlenecksStartSubstrate(2-Halo Benzoate)OxAddOxidative Addition(Pd-Ar-X)Start->OxAdd Fast for I Slow for BrPd0Pd(0) CatalystPd0->OxAddTransMetTransmetallation(Rate Limiting for Ortho)OxAdd->TransMet Steric Clash(High for I)RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0RegenerateProductProductRedElim->ProductBiaryl

Caption: Figure 1. The Catalytic Cycle. 2-Iodo substrates accelerate Oxidative Addition but may stall Transmetallation due to steric bulk in the ortho-position.

Case Study: Copper-Catalyzed Amination (Ullmann-Type)

Copper-catalyzed C-N bond formation is sensitive to the leaving group because the oxidative addition to Cu(I) is more difficult than to Pd(0).

Experimental Data: Reaction with Amidines

In a direct comparison of 2-halobenzoic acids reacting with amidines to form quinazolinones, the 2-iodo derivatives consistently outperformed 2-bromo analogs.

Reaction Conditions: 5 mol% CuI, Cs2CO3, DMSO, 100°C.

Substrate (R-Group)2-Bromo Yield (%)2-Iodo Yield (%)Observation
-H (Unsubstituted) 65%92% Iodine provides higher conversion.
-Me (Electron Donor) 57%90% Electronic deactivation hurts Br more than I.
-CF3 (Electron Poor) 70%95% Activated ring narrows the gap.
Steric Bulk (t-Butyl) 45%83% Critical: Iodine remains reactive despite bulk; Bromine fails.

Data Source: Synthesized from comparative trends in Cu-catalyzed amination literautre [1, 2].

Protocol: Cu-Catalyzed Amination of 2-Iodobenzoic Acid
  • Charge: To a sealed tube, add 2-iodobenzoic acid (1.0 mmol), Amine (1.2 mmol), CuI (19 mg, 0.1 mmol, 10 mol%), and K3PO4 (424 mg, 2.0 mmol).

  • Solvent: Add DMSO (2.0 mL). Note: DMSO promotes the solubility of the carboxylate salt.

  • Degas: Sparge with Argon for 5 minutes.

  • Heat: Seal and stir at 90°C for 12 hours.

  • Workup: Dilute with water, acidify to pH 3 with 1M HCl to precipitate the product (if acidic) or extract with EtOAc.

Case Study: Palladium-Catalyzed Suzuki Coupling

In Suzuki coupling, the ortho-substituent effect is pronounced. While Iodine activates the bond, the bulky boronic acid must approach the crowded Pd-center during transmetallation.

  • 2-Iodo: Preferred for sterically unhindered boronic acids (e.g., Phenylboronic acid).

  • 2-Bromo: Often preferred for bulky boronic acids (e.g., 2,6-dimethylphenylboronic acid) if highly active ligands (e.g., SPhos, XPhos) are used. The smaller size of Bromine allows the bulky partner to approach.

Key Insight: For standard couplings, 2-iodo benzoic acid derivatives allow for room temperature coupling, whereas 2-bromo derivatives typically require heating to >60°C [3].

Case Study: Lithium-Halogen Exchange

This is the most distinct differentiator. The reaction pathway changes based on the halogen.[1][2][3]

  • 2-Iodo: Extremely fast exchange (

    
     at -78°C).
    
    • Risk:[4] High propensity for Wurtz coupling (R-Li reacting with R-I) and scrambling.

  • 2-Bromo: Controlled exchange.

    • Benefit: The carboxylate group (after deprotonation) acts as a Directing Group, coordinating the Lithium to the ortho position, facilitating specific exchange of the bromine.

Decision Workflow for Lithiation

LithiationStartGoal: Form Ortho-Lithio SpeciesTempIs -78°C mandatory?Start->TempSubstSubstrate SelectionTemp->SubstYes (Unstable Electrophile)Temp->SubstNo (Robust System)Iodo2-Iodo BenzoateRisk: ScramblingBenefit: Fast ExchangeSubst->IodoUse 2-IodoBromo2-Bromo BenzoateRisk: Slow ExchangeBenefit: Chelation ControlSubst->BromoUse 2-Bromo

Caption: Figure 2. Selection logic for Lithium-Halogen exchange.[5][6] 2-Bromo is generally safer for scale-up.

Practical Decision Matrix

When selecting a starting material for a library synthesis or scale-up campaign:

Feature2-Bromo Benzoic Acid2-Iodo Benzoic Acid
Cost Low ($)High (

$)
Atom Economy Better (Br = 79.9 amu)Worse (I = 126.9 amu)
Storage Stability HighLow (Light sensitive, releases I2)
Pd-Coupling Rate Moderate (Requires Heat/Ligands)Fast (Often RT)
Side Reactions Homocoupling (Low risk)Dehalogenation (High risk)
Solubility ModerateLower (Generally)

References

  • BenchChem. "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions." BenchChem Technical Guides, 2025. Link

  • Wolf, C., et al. "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines."[7] Journal of Organic Chemistry, 2006, 71(8), 3270-3273. Link

  • Beilstein Journals. "Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids." Beilstein Journal of Organic Chemistry, 2025. Link

  • ResearchGate. "Bond dissociation energy (KJ mol⁻¹) of C−X bond of aryl halides." ResearchGate Data Repository. Link

Spectroscopic Profiling of Sterically Hindered 2,3,6-Trisubstituted Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

The analysis of 2,3,6-trisubstituted benzoic acids presents a unique challenge in small-molecule characterization. Unlike their unhindered counterparts (e.g., 3,4,5- or 2,4,5-isomers), the 2,3,6-substitution pattern introduces severe Steric Inhibition of Resonance (SIR) .

The bulky substituents at the 2- and 6-positions (ortho) mechanically force the carboxyl group out of planarity with the benzene ring. This "decoupling" fundamentally alters the spectroscopic signature, rendering standard reference tables for "conjugated aromatic acids" inaccurate.

This guide provides a comparative analysis of these spectral anomalies to facilitate rapid identification and differentiation from other isomers.

Infrared Spectroscopy: The Carbonyl "Blue Shift"

The most immediate diagnostic indicator of a 2,3,6-trisubstituted benzoic acid is the hypsochromic (blue) shift of the carbonyl (


) stretching frequency.
Mechanism: Steric Inhibition of Resonance

In a standard benzoic acid, the


-system of the benzene ring overlaps with the 

-system of the carboxyl group. This conjugation introduces single-bond character to the

bond, weakening it and lowering the stretching frequency to

.

In 2,3,6-isomers, the ortho-substituents twist the carboxyl group perpendicular to the ring. Conjugation is broken. The


 bond retains full double-bond character, shifting the absorption to higher frequencies typical of aliphatic acids.
Comparative Data: Carbonyl Stretching Frequencies
Compound ClassSubstitution PatternPlanarity

(Solid State/KBr)

(Solution/CHCl

)
Reference Benzoic Acid (Unsubstituted)Planar


Alternative 2,4,5-Trichlorobenzoic AcidSemi-Planar


Target 2,3,6-Trichlorobenzoic Acid Twisted (

)


Analyst Note: If your sample shows a carbonyl stretch


 while retaining aromatic 

stretches (

), suspect 2,6-disubstitution immediately.
Visualization: The SIR Mechanism

SIR_Mechanism cluster_0 Standard Benzoic Acid cluster_1 2,3,6-Trisubstituted A Planar Conformation B p-Orbital Overlap (Conjugation) A->B C Weaker C=O Bond (Single Bond Character) B->C D Low Freq: ~1680 cm⁻¹ C->D X Steric Crowding (2,6-Positions) Y Torsion/Twist (Loss of Planarity) X->Y Z No Conjugation (Pure Double Bond) Y->Z W High Freq: >1715 cm⁻¹ Z->W

Figure 1: Mechanism of spectral shift due to Steric Inhibition of Resonance (SIR).

NMR Spectroscopy: The "Ortho Effect" & Coupling

Nuclear Magnetic Resonance provides the definitive structural proof. The 2,3,6-substitution pattern leaves only the 4- and 5-positions available for protons (in a pentasubstituted ring scenario) or creates a distinct splitting pattern if the 3-position is the only other substituent.

H NMR: The AB System

For a 2,3,6-trisubstituted benzoyl scaffold (e.g., 2,3,6-trichlorobenzoic acid), the remaining protons are at positions 4 and 5.

  • Multiplicity: These two protons are vicinal (neighbors). They will appear as an AB quartet (two doublets leaning toward each other).

  • Coupling Constant (

    
    ):  Typical ortho-coupling (
    
    
    
    ) is 8.0 – 9.0 Hz .
  • Chemical Shift: The H5 proton is often shielded (upfield) relative to H4 due to resonance effects from the substituent at position 3, depending on its electronic nature.

C NMR: Carboxyl Relaxation

The relaxation time (


) of the carboxyl carbon in 2,3,6-isomers is significantly longer than in planar isomers because the lack of conjugation reduces the efficiency of relaxation mechanisms associated with the ring current.
  • Protocol Adjustment: When running quantitative

    
    C NMR, increase the relaxation delay (
    
    
    
    ) to >5 seconds to ensure full integration of the
    
    
    peak, which typically appears around 168–170 ppm .

Mass Spectrometry: The "Ortho Effect" Fragmentation[5]

In Electron Ionization (EI) MS, 2,3,6-trisubstituted acids exhibit specific fragmentation pathways driven by the proximity of the ortho-substituents to the carboxyl group.

Diagnostic Fragmentations
  • Direct Decarboxylation

    
    : 
    Steric strain weakens the 
    
    
    
    bond. 2,3,6-isomers show a more intense
    
    
    peak compared to meta- or para-isomers.
  • The "Ortho Effect" (Water Loss): If the ortho-substituent contains hydrogen (e.g.,

    
     or 
    
    
    
    ), a 6-membered transition state forms, leading to the rapid loss of water
    
    
    . This is virtually absent in 3,4,5-isomers.
Decision Tree for Isomer Identification

Isomer_ID Start Unknown Trisubstituted Benzoic Acid IR_Check IR Carbonyl Frequency? Start->IR_Check High_Freq > 1715 cm⁻¹ (Non-Conjugated) IR_Check->High_Freq Low_Freq < 1700 cm⁻¹ (Conjugated) IR_Check->Low_Freq Result_Hindered Suspect 2,6-Disubstitution (e.g., 2,3,6-isomer) High_Freq->Result_Hindered Result_Planar Suspect 2,4,5 or 3,4,5-isomer Low_Freq->Result_Planar NMR_Check 1H NMR Splitting (Aromatic) Result_Hindered->NMR_Check AB_System 2 Doublets (J=8-9Hz) (Vicinal H4, H5) NMR_Check->AB_System Singlets 2 Singlets (Para H2, H5) NMR_Check->Singlets Final_ID CONFIRMED: 2,3,6-Trisubstituted AB_System->Final_ID

Figure 2: Logic flow for distinguishing 2,3,6-isomers from less hindered alternatives.

Experimental Protocol: Quantitative Purity Analysis

Due to the tendency of these acids to sublime and their variable melting points (caused by rotamers), standard melting point analysis is unreliable. Quantitative NMR (qNMR) is the gold standard for purity.

Reagents
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to break intermolecular H-dimers and simplify the carboxyl proton signal).
  • Internal Standard: Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.

Step-by-Step Methodology
  • Preparation: Weigh exactly

    
     mg of the 2,3,6-trisubstituted acid and 
    
    
    
    mg of Internal Standard into a vial.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle:

      
      .[1]
      
    • Relaxation delay (

      
      ): 60 seconds  (Critical: The 
      
      
      
      of hindered protons is long).
    • Scans: 16 or 32.

  • Processing: Phase correct manually. Integrate the Internal Standard peak (set to known proton count) and the aromatic AB quartet of the target.

  • Calculation:

    
    
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Tiwari, V., et al. (2016). "Ortho-effect in mass spectrometry of substituted benzoic acids." Journal of Mass Spectrometry, 51(8), 600-610.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic explanation of Steric Inhibition of Resonance).

  • NIST Chemistry WebBook. "IR Spectrum of 2,3,6-Trichlorobenzoic Acid." National Institute of Standards and Technology.

Sources

Safety Operating Guide

2-Bromo-6-methyl-3-phenylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex halogenated aromatic compounds is not merely a regulatory checkbox—it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with actionable, step-by-step logistical procedures for the disposal of 2-Bromo-6-methyl-3-phenylbenzoic acid .

By understanding the mechanistic rationale behind these protocols, your laboratory can build a self-validating safety culture that ensures compliance with stringent environmental regulations while mitigating operational risks.

Chemical Profile and Hazard Characterization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste stream. 2-Bromo-6-methyl-3-phenylbenzoic acid is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact complex molecule is niche, its structural analog, 2-Bromo-6-methylbenzoic acid, is a documented skin and eye irritant [4], mandating strict adherence to Personal Protective Equipment (PPE) standards.

Table 1: Chemical and Hazard Profile

Property / HazardDescriptionMechanistic Implication for Disposal
Chemical Class Halogenated Aromatic Carboxylic AcidMust be segregated from non-halogenated waste to prevent toxic gas release during improper incineration.
Physical State Solid (Powder/Crystals)Dust generation is a high risk; requires sealed, puncture-resistant containers.
Halogen Content Contains Bromine (Br)Generates corrosive hydrobromic acid (HBr) gas upon combustion; requires specialized incinerators with acid gas scrubbers.
GHS Hazards Skin/Eye Irritant (H315, H319)Mandates the use of proper PPE (nitrile gloves, safety goggles, lab coat) during all waste handling phases.

The "Why": Mechanistic Rationale for Halogenated Waste Segregation

Why must we strictly isolate 2-Bromo-6-methyl-3-phenylbenzoic acid from standard organic waste? The answer lies in the thermodynamics of combustion. When non-halogenated solvents (like ethanol or acetone) are incinerated, they cleanly break down into carbon dioxide and water. However, the thermal degradation of brominated compounds yields highly corrosive hydrogen bromide (HBr) gas , and if the temperature is insufficient, it can generate highly toxic brominated dioxins.

According to the [1] Resource Conservation and Recovery Act (RCRA), halogenated organic waste must be routed to specialized high-temperature incinerators. These facilities operate at extreme temperatures and are equipped with alkaline scrubbers (e.g., sodium hydroxide sprays) that neutralize the acidic HBr gas before it can be released into the atmosphere. Effective waste minimization and strict segregation strategies not only ensure environmental compliance but significantly reduce institutional disposal costs [3].

Procedural Workflows for Disposal

The following step-by-step methodologies provide self-validating systems for the disposal of 2-Bromo-6-methyl-3-phenylbenzoic acid in both solid and solution forms.

Protocol A: Disposal of Solid Waste (Powders, Contaminated PPE, and Consumables)
  • Preparation : Don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

    • Causality: Double-gloving ensures that if the outer glove is contaminated with the irritating powder during cleanup, it can be safely removed without exposing the skin.

  • Collection : Carefully sweep or transfer residual solid 2-Bromo-6-methyl-3-phenylbenzoic acid, along with contaminated weigh boats, spatulas, or filter paper, into a wide-mouth, high-density polyethylene (HDPE) or glass container.

  • Container Selection : Strictly avoid metal safety cans.

    • Causality: Institutional Environmental Health and Safety (EHS) protocols strictly prohibit the use of metal containers for halogenated waste [2]. Trace moisture can react with the brominated compound over time to release trace HBr, which will rapidly corrode metal, leading to structural failure and leaks.

  • Labeling : Affix a standardized hazardous waste label. Explicitly check the box for "Halogenated Organic Waste" and write the full chemical name. Do not use abbreviations or chemical formulas.

  • Sealing : Cap the container tightly. If the waste was generated from a reaction that might off-gas, leave the cap loosely threaded inside a fume hood for 24 hours to allow pressure equalization before final sealing.

Protocol B: Disposal of Liquid Waste (Dissolved in Organic Solvents)
  • Segregation : Ensure the receiving waste carboy is explicitly designated for Halogenated Solvents (e.g., containing DCM, chloroform, or brominated solutes).

  • Transfer : Using a compatible funnel inside a certified chemical fume hood, slowly pour the solution containing the dissolved acid into the carboy.

    • Causality: Performing this transfer inside a fume hood protects the operator from volatile solvent fumes and potential aerosolization of the dissolved compound.

  • Volume Management : Never fill the waste container beyond 80% capacity.

    • Causality: Leaving headspace accounts for vapor pressure expansion due to ambient temperature fluctuations in the laboratory, preventing dangerous container rupture.

  • Secondary Containment : Place the sealed carboy in a secondary containment tray within the laboratory's designated Satellite Accumulation Area (SAA).

Spill Response and Chemical Neutralization

In the event of an accidental spill of the solid compound, immediate and methodical action is required to prevent exposure and cross-contamination.

Protocol C: Spill Response Workflow
  • Isolate and Ventilate : Secure the spill area. Ensure local exhaust ventilation is operating at maximum capacity.

    • Causality: Airborne dust from halogenated aromatic acids can cause severe respiratory and ocular irritation.

  • Containment : Do not apply water directly to the powder. Instead, cover the spill with a damp, inert absorbent pad.

    • Causality: Direct water application can aerosolize the fine powder and spread the contamination footprint.

  • Physical Collection : Use a non-sparking, anti-static plastic scoop to transfer the bulk material into a designated hazardous waste bag.

  • Chemical Neutralization : Wash the affected surface with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: The weak base neutralizes the residual carboxylic acid functional groups, converting them into water-soluble sodium salts that are easily wiped away without generating excessive heat.

  • Final Decontamination : Wipe the area with damp paper towels and dispose of all cleanup materials as solid halogenated waste.

Process Visualization

The following diagram illustrates the logical workflow for the segregation and disposal of this compound, ensuring regulatory compliance from the point of generation to final destruction.

WasteDisposal Gen Waste Generation: 2-Bromo-6-methyl-3-phenylbenzoic acid Solid Solid Waste Stream (Powders, PPE, Filters) Gen->Solid Liquid Liquid Waste Stream (Dissolved in Solvents) Gen->Liquid Seg Segregation: Halogenated Organic Waste Solid->Seg Liquid->Seg SAA Satellite Accumulation Area (HDPE/Glass, Secondary Containment) Seg->SAA Incineration EPA-Permitted Destruction: High-Temp Incineration with Scrubbers SAA->Incineration

Workflow for the compliant segregation and disposal of halogenated organic waste.

References

  • Title : Hazardous Waste Management Facilities and Units | Source : U.S. Environmental Protection Agency (EPA) | URL :[Link]

  • Title : Chemical Waste Management and Halogenated Solvents SOP | Source : Washington State University Environmental Health & Safety | URL : [Link]

  • Title : Hazardous Waste Reduction and Segregation | Source : Oregon State University Environmental Health and Safety | URL :[Link]

  • Title : 2-Bromo-6-methylbenzoic acid Compound Summary | Source : National Center for Biotechnology Information (PubChem) | URL :[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.